AC-265347
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-11-8-9-13(12(2)10-11)17(3,19)16-18-14-6-4-5-7-15(14)20-16/h4-10,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSZVEPQZANNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C2=NC3=CC=CC=C3S2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253901-26-6 | |
| Record name | 1253901-26-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to AC-265347: A Biased Allosteric Modulator of the Calcium-Sensing Receptor
AC-265347 is a novel, non-steroidal small molecule that acts as a biased ago-positive allosteric modulator (ago-PAM) of the Calcium-Sensing Receptor (CaSR).[1][2] Its unique pharmacological profile, characterized by a preference for specific downstream signaling pathways, has garnered significant interest for its potential therapeutic applications in conditions such as hyperparathyroidism and neuroblastoma.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, with the IUPAC name α-(2,4-Dimethylphenyl)-α-methyl-2-benzothiazolemethanol, is a synthetic compound featuring a benzothiazole (B30560) scaffold linked to a dimethyl-substituted phenyl group via a stereogenic center containing a tertiary alcohol.[1] This structure is fundamentally different from earlier classes of CaSR modulators like cinacalcet.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | α-(2,4-Dimethylphenyl)-α-methyl-2-benzothiazolemethanol | [5] |
| Molecular Formula | C₁₇H₁₇NOS | [5] |
| Molecular Weight | 283.39 g/mol | [5] |
| CAS Number | 1253901-26-6 | [5] |
| Appearance | Not specified in available literature | |
| Solubility | Soluble in DMSO and ethanol | [5] |
| pEC₅₀ (CaSR) | 7.8 - 8.1 | [5] |
Pharmacological Profile and Mechanism of Action
This compound is a potent ago-PAM of the CaSR, a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.[1][6] As a positive allosteric modulator, it enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺ₒ).[1] The "ago-PAM" designation indicates that this compound can also directly activate the receptor, even in the absence of elevated Ca²⁺ₒ.[3]
A key feature of this compound is its biased signaling. It preferentially activates certain intracellular signaling pathways over others. Specifically, it shows a bias towards the accumulation of inositol (B14025) monophosphate (IP₁) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (pERK1/2), with a lesser effect on intracellular calcium (Ca²⁺ᵢ) mobilization.[2][3] This biased agonism is thought to be the basis for its distinct in vivo effects compared to other calcimimetics like cinacalcet.[2][3]
In preclinical studies, this compound has been shown to potently suppress parathyroid hormone (PTH) levels in rats, a key therapeutic goal in hyperparathyroidism.[1][7] Notably, it does so with a lower propensity to cause hypocalcemia, a common side effect of cinacalcet.[1][7] More recently, this compound has been identified as a promising therapeutic agent for neuroblastoma. It has been shown to inhibit tumor growth by inducing differentiation, without the dose-limiting hypocalcemia observed with other CaSR activators.[4][8]
Table 2: Pharmacological Activity of this compound
| Parameter | Effect | Reference |
| CaSR Modulation | Ago-Positive Allosteric Modulator (ago-PAM) | [1] |
| Signaling Bias | Preferential activation of pERK1/2 and IP₁ pathways over Ca²⁺ᵢ mobilization. | [2][3] |
| In Vivo Effect on PTH | Potent suppression of parathyroid hormone levels in rats. | [1][7] |
| Effect on Serum Calcium | Lower propensity to cause hypocalcemia compared to cinacalcet. | [1][7] |
| Anti-tumor Activity | Inhibits neuroblastoma tumor growth by inducing differentiation. | [4][8] |
| Selectivity | No significant off-target activity at GABA-B or PTH1 receptors. | [9] |
Signaling Pathways
The biased signaling of this compound is a critical aspect of its pharmacology. The following diagrams illustrate the proposed signaling pathways.
In the context of neuroblastoma, microarray analysis has suggested that this compound upregulates pathways related to RHO GTPases signaling, which is linked to the induction of cellular differentiation.[4][8]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound, based on methodologies described in the literature.
1. Intracellular Calcium (Ca²⁺ᵢ) Mobilization Assay
This assay measures the ability of a compound to induce the release of calcium from intracellular stores.
-
Cell Line: HEK293 cells stably expressing the human CaSR.
-
Reagents:
-
Fluo-4 AM (calcium indicator dye)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Ionomycin (B1663694) (positive control)
-
-
Protocol:
-
Seed HEK293-CaSR cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with Fluo-4 AM dye for 1 hour at 37°C.
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FlexStation).
-
Add the this compound dilutions to the cells and immediately measure the change in fluorescence over time.
-
Add ionomycin at the end of the experiment to determine the maximum fluorescence response.
-
Analyze the data to determine the EC₅₀ of this compound for Ca²⁺ᵢ mobilization.
-
2. Inositol Monophosphate (IP₁) Accumulation Assay
This assay quantifies the accumulation of IP₁, a downstream product of the Gq/11 signaling pathway, and is often used to assess biased agonism.
-
Cell Line: HEK293 cells stably expressing the human CaSR.
-
Reagents:
-
IP-One HTRF® assay kit (containing IP1-d2, anti-IP1 cryptate, and standards)
-
Stimulation buffer (containing LiCl to inhibit IP₁ degradation)
-
This compound stock solution (in DMSO)
-
-
Protocol:
-
Seed HEK293-CaSR cells in a 96-well white plate and culture overnight.
-
Replace the culture medium with stimulation buffer containing various concentrations of this compound.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells.
-
Add the IP1-d2 and anti-IP1 cryptate reagents to the cell lysate.
-
Incubate for 1 hour at room temperature.
-
Measure the HTRF signal using a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the IP₁ concentration based on a standard curve and determine the EC₅₀ of this compound.
-
3. pERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, another downstream signaling event of CaSR activation.
-
Cell Line: HEK293 cells stably expressing the human CaSR.
-
Reagents:
-
Assay buffer
-
This compound stock solution (in DMSO)
-
Lysis buffer
-
Antibodies against total ERK1/2 and phosphorylated ERK1/2 (pERK1/2)
-
Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
-
Protocol:
-
Seed HEK293-CaSR cells in a multi-well plate and culture overnight.
-
Starve the cells in serum-free medium for several hours.
-
Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes) at 37°C.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer to a membrane (Western blotting).
-
Probe the membrane with primary antibodies against total ERK and pERK.
-
Incubate with a secondary antibody and detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the ratio of pERK to total ERK.
-
4. In Vivo Parathyroid Hormone (PTH) Measurement in Rats
This experiment assesses the effect of this compound on circulating PTH levels in an animal model.
-
Animal Model: Male Sprague-Dawley rats.
-
Reagents:
-
This compound formulation for oral or subcutaneous administration.
-
Vehicle control.
-
Anesthesia.
-
Rat PTH ELISA kit.
-
-
Protocol:
-
Acclimatize the rats to the experimental conditions.
-
Administer this compound or vehicle to the rats.
-
Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma or serum.
-
Measure the concentration of intact PTH in the samples using a specific rat PTH ELISA kit.
-
Analyze the data to determine the time course and magnitude of PTH suppression by this compound.
-
Conclusion
This compound represents a significant advancement in the field of CaSR modulation. Its unique chemical structure and biased signaling profile offer the potential for improved therapeutic outcomes with a more favorable side-effect profile compared to existing treatments. Further research into its mechanism of action and clinical efficacy is warranted to fully explore its therapeutic potential in hyperparathyroidism, neuroblastoma, and other CaSR-related disorders. This technical guide provides a foundational understanding of this compound to aid in these future research and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Biased allosteric modulation at the CaS receptor engendered by structurally diverse calcimimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
In-Depth Technical Guide: The Mechanism of Action of AC-265347 on the Calcium-Sensing Receptor (CaSR)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AC-265347 is a potent, orally active, small-molecule positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a critical class C G protein-coupled receptor (GPCR) involved in calcium homeostasis. Structurally distinct from earlier calcimimetics like cinacalcet, this compound, a benzothiazole (B30560) derivative, exhibits a unique pharmacological profile characterized by both intrinsic agonism and biased signaling. This compound potentiates the receptor's response to extracellular calcium and can also activate it directly, classifying it as an "ago-PAM". Critically, this compound demonstrates significant biased agonism, preferentially stimulating the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway over the canonical Gαq/11-mediated intracellular calcium mobilization pathway. This biased signaling may contribute to its distinct therapeutic profile, such as reducing parathyroid hormone (PTH) levels with a lower propensity for causing hypocalcemia compared to other CaSR modulators. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, signaling pathways, quantitative pharmacology, and the detailed experimental protocols used for its characterization.
Introduction to this compound and the Calcium-Sensing Receptor
The Calcium-Sensing Receptor (CaSR) is a key regulator of systemic calcium metabolism, primarily expressed in the parathyroid glands, kidneys, and bone.[1] As a class C GPCR, it possesses a large extracellular domain for sensing divalent cations, a seven-transmembrane (7TM) domain for signal transduction, and an intracellular C-terminal tail.[2] Allosteric modulation of the CaSR has emerged as a valuable therapeutic strategy for treating disorders of calcium homeostasis, such as secondary hyperparathyroidism.
This compound was identified by Acadia Pharmaceuticals as a novel CaSR PAM with a distinct chemical scaffold from the phenylalkylamine class of modulators (e.g., cinacalcet).[1][3][4] It is an ago-positive allosteric modulator (ago-PAM), meaning it not only enhances the affinity and/or efficacy of the endogenous agonist (extracellular Ca²⁺) but also possesses intrinsic agonist activity at the allosteric site.[1][3] A key feature of this compound is its biased signaling, preferentially activating pathways that lead to ERK1/2 phosphorylation over those that cause intracellular calcium mobilization.[5][6][7] This unique property may underpin its observed efficacy in preclinical models with a potentially improved side-effect profile.[8]
Binding and Allosteric Modulation
This compound interacts with an allosteric binding site located within the 7TM domain of the CaSR.[9] This binding pocket is distinct from that of arylalkylamine modulators.[9] Computational docking studies, supported by mutagenesis data, suggest that this compound binds deeper within the 7TM bundle.[6][7] Unlike cinacalcet, which relies on an ionic interaction with the glutamic acid residue E837, this compound lacks an ionizable nitrogen and its binding is not significantly affected by mutations at this position, indicating a different mode of interaction.[6][7][9] The S-enantiomer of this compound is reported to be approximately 10- to 20-fold more potent than the R-enantiomer.[3][9]
Data Presentation: Quantitative Pharmacology of this compound
The pharmacological activity of this compound has been quantified through various in vitro functional assays. The data below is summarized from studies in HEK293 cells stably expressing the human CaSR.
| Assay Type | Parameter | Value | Reference |
| Phosphatidylinositol (PI) Hydrolysis | EC₅₀ | 10 nM | [9] |
| Cellular Proliferation | EC₅₀ | 30 nM | [9] |
| Intracellular Calcium (Ca²⁺i) Mobilization | Functional Affinity (pKB) | 5.5 ± 0.1 | [10] |
| Cooperativity (logαβ) | 1.8 ± 0.1 | [10] | |
| Intrinsic Agonism (τB) | 0.4 ± 0.1 | [10] | |
| ERK1/2 Phosphorylation | EC₅₀ | Data not available in cited literature | |
| Eₘₐₓ | Data not available in cited literature |
Note: While this compound is known to be a biased agonist for the ERK1/2 phosphorylation pathway, specific quantitative dose-response data (EC₅₀, Eₘₐₓ) were not available in the reviewed literature. The preferential activation is a qualitative finding from multiple studies.[5][6][7]
Signaling Pathways and Biased Agonism
Activation of the CaSR by this compound leads to the initiation of downstream signaling cascades. The unique profile of this compound arises from its ability to differentially modulate these pathways.
Canonical Gαq/11-Mediated Signaling
The canonical signaling pathway for the CaSR involves its coupling to the Gαq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺i). This pathway is robustly activated by calcimimetics like cinacalcet. While this compound does engage this pathway, it does so with less preference compared to its action on the ERK pathway.
Caption: Canonical CaSR signaling via the Gαq/11-PLC pathway.
Biased Signaling Towards ERK1/2 Phosphorylation
This compound preferentially stabilizes a conformation of the CaSR that favors signaling pathways leading to the phosphorylation and activation of ERK1/2 (also known as p44/42 MAPK).[5][6][7] This can occur through several potential mechanisms downstream of the CaSR, including via G protein-dependent pathways (Gαq/11-PKC or Gαi/o) or through β-arrestin-mediated scaffolding.[6][7] This biased signaling is thought to be responsible for the compound's unique in vivo effects, such as inducing differentiation in neuroblastoma cells without the significant calcium-lowering effects seen with other calcimimetics.[5]
Caption: Biased signaling of this compound towards the MAPK/ERK pathway.
Experimental Protocols
The characterization of this compound's mechanism of action relies on specific in vitro functional assays. Below are the detailed methodologies for key experiments.
Intracellular Calcium (Ca²⁺i) Mobilization Assay
This assay measures the ability of a compound to stimulate the release of calcium from intracellular stores, a hallmark of Gαq/11 activation.
-
Cell Line: FlpIn-T-REx-HEK293 cells stably expressing the human CaSR (FlpIn-Trex-HEK293-CaSR).[10]
-
Seeding: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are washed with a physiological salt solution (PSS) buffer. Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., at 4 µM), in PSS buffer containing a weak acid like probenecid (B1678239) (e.g., 2.5 mM) to prevent dye leakage. Incubation is typically performed for 1 hour at 37°C in the dark.
-
Compound Preparation: this compound is prepared in a series of concentrations in PSS buffer.
-
Measurement: The dye-loading solution is removed, and cells are washed with PSS buffer. The plate is then placed in a fluorescence plate reader (e.g., FlexStation 3). The baseline fluorescence is measured before the automated addition of the compound solutions. The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored over time (e.g., for 120 seconds).
-
Data Analysis: The peak fluorescence response is normalized to the baseline. Concentration-response curves are generated using non-linear regression to determine parameters such as EC₅₀, pKB, logαβ, and τB.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay directly measures a product of PLC activation, providing a readout of the Gαq/11 signaling pathway.
-
Cell Line: HEK293 cells stably expressing the human CaSR.
-
Radiolabeling: Cells are typically seeded in 24-well plates and incubated overnight with a radiolabeled precursor, such as myo-[³H]inositol, in inositol-free medium to incorporate the label into cellular phosphoinositides.
-
Compound Treatment: The labeling medium is removed, and cells are washed. A pre-incubation buffer containing LiCl (e.g., 10 mM) is added. LiCl inhibits inositol monophosphatases, leading to the accumulation of radiolabeled inositol phosphates (IPs). Cells are then stimulated with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction: The reaction is terminated by adding a cold acid solution (e.g., perchloric acid). The cells are scraped, and the cell lysates are collected.
-
Separation and Quantification: The accumulated radiolabeled IPs are separated from the free myo-[³H]inositol using anion-exchange chromatography (e.g., Dowex columns). The radioactivity of the eluted IP fraction is measured by liquid scintillation counting.
-
Data Analysis: The amount of radioactivity is plotted against the compound concentration, and concentration-response curves are fitted using non-linear regression to determine the EC₅₀.
Experimental Workflow Visualization
Caption: General experimental workflow for characterizing this compound.
Conclusion and Future Directions
This compound represents a significant development in the field of CaSR pharmacology. Its characterization as a biased ago-PAM provides a deeper understanding of the potential for fine-tuning GPCR signaling to achieve desired therapeutic outcomes while potentially mitigating adverse effects. The preferential activation of the ERK1/2 pathway over intracellular calcium mobilization distinguishes it from other calcimimetics and may be key to its unique pharmacological profile.[5][6][7]
Future research should focus on elucidating the precise molecular determinants of this compound's biased signaling. This includes obtaining high-resolution structural information of this compound bound to the CaSR to visualize the specific receptor conformation it stabilizes. Furthermore, a quantitative characterization of its effects on the ERK pathway, including the determination of EC₅₀ and Eₘₐₓ values, is crucial for a complete understanding of its biased agonism. Finally, further investigation into the downstream consequences of biased CaSR signaling in various physiological and pathological contexts will be essential to fully realize the therapeutic potential of compounds like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ERK pathway agonism for cancer therapy: evidence, insights, and a target discovery framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor: Pharmacological Investigation of Structural Modifications at the Stereogenic Centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERK signaling mediates CaSR-promoted axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of AC265347-Inspired Calcium-Sensing Receptor Ago-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of highly efficacious allosteric agonists of the human calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor: Pharmacological Investigation of Structural Modifications at the Stereogenic Centre[v1] | Preprints.org [preprints.org]
AC-265347 as a Positive Allosteric Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-265347 is a novel, potent, and orally active positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[1][2] It belongs to a class of benzothiazole (B30560) derivatives and is structurally distinct from other CaSR modulators like cinacalcet.[1][3][4] As an ago-PAM, this compound not only enhances the sensitivity of the CaSR to extracellular calcium but also exhibits intrinsic agonistic activity.[1][3] This dual mechanism of action, coupled with a unique biased signaling profile, positions this compound as a significant tool for research and a potential therapeutic agent with an improved side-effect profile compared to existing calcimimetics.[5][6] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, experimental protocols, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound and its enantiomers. The S-enantiomer, (S)-AC-265347, is notably more potent than the R-enantiomer.[2]
Table 1: In Vitro Potency and Efficacy of this compound and its Enantiomers
| Compound | Assay | Parameter | Value | Reference |
| This compound (racemic) | Cellular Proliferation | EC50 | 30 nM | [2] |
| This compound (racemic) | Phosphatidylinositol (PI) Hydrolysis | EC50 | 10 nM | [2] |
| (S)-AC-265347 | - | Potency vs. (R)-enantiomer | ~10-20 fold higher | [2] |
| This compound (racemic) | Intracellular Ca2+ Mobilization | pEC50 (in 10 µM Ca2+) | 3.94 ± 0.13 | [3] |
| This compound (racemic) | Intracellular Ca2+ Mobilization | logαβ | 0.9 - 2.2 |
Table 2: In Vivo Effects of this compound in Rats
| Compound | Parameter Measured | Effect | Reference |
| This compound (racemic) | Serum Parathyroid Hormone (PTH) | Potent suppression | [2][3] |
| This compound (racemic) | Plasma Ionized Calcium | Reduction | [2] |
| (S)-AC-265347 | Serum Parathyroid Hormone (PTH) | Potent suppression | [2] |
| (S)-AC-265347 | Plasma Ionized Calcium | Reduction | [2] |
| (R)-AC-265347 | Serum Parathyroid Hormone (PTH) | Less potent suppression | [2] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize this compound.
Synthesis of this compound
The synthesis of this compound (1-Benzothiazol-2-yl-1-(2,4-dimethyl-phenyl)-ethanol) involves the reaction of 2-lithiated benzothiazole with 2,4-dimethylacetophenone.
Materials:
-
Benzothiazole
-
n-Butyllithium (n-BuLi)
-
2,4-Dimethylacetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diisopropylamine
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Preparation of 2-lithiated benzothiazole: A solution of benzothiazole in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at this temperature for 1-2 hours.
-
Reaction with 2,4-dimethylacetophenone: A solution of 2,4-dimethylacetophenone in anhydrous THF is added dropwise to the solution of 2-lithiated benzothiazole at -78°C. The reaction mixture is stirred at this temperature for 2-3 hours and then allowed to warm to room temperature overnight.
-
Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield this compound as a solid.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to potentiate CaSR-mediated increases in intracellular calcium concentration ([Ca2+]i).
Cell Culture:
-
Human embryonic kidney (HEK293) cells stably expressing the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
Procedure:
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed with the buffer. A baseline fluorescence reading is taken. This compound, diluted to various concentrations in the buffer, is then added to the wells.
-
Calcium Stimulation and Measurement: After a short incubation with this compound, a solution of CaCl2 is added to stimulate the CaSR. Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity is proportional to the increase in [Ca2+]i. Dose-response curves are generated to determine the EC50 of this compound in the presence of a fixed concentration of extracellular calcium.
ERK1/2 Phosphorylation Assay
This assay assesses the biased agonism of this compound by measuring the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Procedure:
-
Cell Treatment: HEK293 cells expressing the CaSR are serum-starved for several hours and then treated with various concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentrations of the cell lysates are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The band intensities for p-ERK1/2 are normalized to the total ERK1/2 band intensities. Dose-response curves are generated to determine the EC50 of this compound for ERK1/2 phosphorylation.
In Vivo Parathyroid Hormone (PTH) Measurement in Rats
This protocol evaluates the ability of this compound to suppress PTH levels in vivo.
Animals:
-
Male Sprague-Dawley rats are used for these studies.
Procedure:
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally to the rats at various doses. A vehicle control group is also included.
-
Blood Sampling: Blood samples are collected from the tail vein at different time points after compound administration (e.g., 0, 1, 2, 4, 6, and 24 hours).
-
PTH Measurement: Serum is separated from the blood samples. The concentration of intact PTH in the serum is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat PTH.
-
Data Analysis: The percentage reduction in serum PTH levels from baseline is calculated for each dose and time point. Dose-response and time-course relationships are established.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by binding to an allosteric site on the seven-transmembrane domain of the CaSR.[4] This binding increases the affinity of the receptor for its orthosteric agonist, extracellular Ca2+, and also directly activates the receptor. The CaSR couples to multiple G proteins, leading to the activation of several downstream signaling pathways.
Caption: CaSR signaling pathways modulated by this compound.
This compound exhibits biased agonism, preferentially activating the G protein-mediated MAPK/ERK pathway over the Gq/11-PLC-IP3 pathway that leads to intracellular calcium mobilization.[4] This bias is thought to contribute to its favorable side-effect profile, particularly the lower incidence of hypocalcemia compared to cinacalcet.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the complex signaling of the Calcium-Sensing Receptor. Its distinct chemical structure, ago-PAM activity, and biased signaling profile offer a unique opportunity to dissect the various downstream effects of CaSR activation. The reduced propensity for causing hypocalcemia while effectively suppressing PTH levels highlights its therapeutic potential for conditions such as secondary hyperparathyroidism and potentially in other diseases where CaSR modulation is beneficial, including certain cancers like neuroblastoma.[5][6] Further research into the long-term efficacy and safety of this compound and its analogs is warranted to fully explore its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of AC265347-Inspired Calcium-Sensing Receptor Ago-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
AC-265347 Structure-Activity Relationship Studies: A Technical Guide for Researchers
An In-Depth Analysis of a Novel Benzothiazole (B30560) Positive Allosteric Modulator of the Calcium-Sensing Receptor
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for AC-265347, a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). While initial interest may arise from various therapeutic areas, it is crucial to note that this compound's pharmacological activity is centered on the CaSR, a class C G protein-coupled receptor, and not the androgen receptor. This document will delve into the nuanced molecular interactions and functional consequences of structural modifications to the this compound scaffold, offering valuable insights for researchers in drug discovery and development.
This compound, identified by ACADIA Pharmaceuticals, is characterized by a unique benzothiazole scaffold, a stereogenic center with a tertiary alcohol, and a dimethyl-substituted phenyl group.[1][2] It functions as an ago-positive allosteric modulator (ago-PAM), meaning it both enhances the receptor's sensitivity to its endogenous ligand (Ca²⁺) and possesses intrinsic agonist activity.[1][2] The S-enantiomer of this compound has been shown to be 10-fold more potent than the R-enantiomer.[1][3]
Core Structure and Pharmacophore
The fundamental structure of this compound serves as a template for understanding its interaction with the CaSR. Key structural components include:
-
Benzothiazole Scaffold: This heterocyclic system is a critical component of the molecule's core structure.
-
Stereogenic Center: The tertiary alcohol at this position plays a significant role in the molecule's activity, particularly its intrinsic agonism.
-
Dimethyl-Substituted Phenyl Motif: This lipophilic group contributes to the overall binding affinity.
Subsequent SAR studies have primarily focused on modifications at the stereogenic center to probe the importance of the hydroxyl group and to modulate the pharmacological profile, aiming to separate the PAM activity from the intrinsic agonism.
Structure-Activity Relationship Data
The following table summarizes the key quantitative data from SAR studies on this compound and its analogs. These studies have been instrumental in delineating the contributions of different functional groups to binding affinity, cooperativity, and agonism at the CaSR.
| Compound | Modification at Stereogenic Center | pKB (± SEM) | Logαβ (± SEM) | τB (± SEM) | Pharmacological Profile | Reference |
| 1 (this compound) | Tertiary Alcohol | 6.1 ± 0.1 | 1.8 ± 0.2 | 11.7 ± 2.6 | Ago-PAM | [1] |
| 5 | Trifluoromethyl Alcohol | 6.0 ± 0.1 | 2.2 ± 0.3 | 10.5 ± 3.5 | Ago-PAM | [1] |
| 6 | Epoxide | 5.4 ± 0.1 | 1.2 ± 0.2 | - | Pure PAM | [1] |
| 7 | Oxetane (B1205548) | 5.2 ± 0.1 | 1.1 ± 0.2 | - | Pure PAM | [1] |
| 7b | Allylic Alcohol | 6.0 ± 0.1 | 1.8 ± 0.2 | 10.2 ± 3.4 | Ago-PAM | [1] |
| 8 | Methoxy (B1213986) | 4.8 ± 0.1 | 0.9 ± 0.2 | - | Pure PAM | [1] |
| 9 | Fluoro | 5.9 ± 0.1 | 1.7 ± 0.2 | - | Pure PAM | [1] |
Key Insights from SAR Studies:
-
Importance of the Hydroxyl Group for Agonism: The presence of a hydroxyl group at the stereogenic center appears to be crucial for the intrinsic agonist activity (ago-PAM profile) of this compound and its analogs (compounds 1 , 5 , and 7b ).[1]
-
Separating Agonism from PAM Activity: Replacement of the hydroxyl group with functionalities lacking a hydrogen-bond donor, such as an epoxide (6 ), oxetane (7 ), methoxy group (8 ), or a fluoro group (9 ), consistently results in the loss of intrinsic agonism, yielding "pure" PAMs.[1]
-
Role of Hydrogen Bonding: The data suggests that the hydrogen-bond donor capability of the hydroxyl group is a key determinant of agonism. While fluorine in compound 9 can act as a hydrogen-bond acceptor, its inability to donate a hydrogen bond leads to a pure PAM profile.[1]
-
Affinity and Cooperativity: Modifications that remove the hydroxyl group can have varying effects on affinity (pKB) and cooperativity (Logαβ). For instance, the methoxy analog (8 ) shows a significant decrease in both affinity and cooperativity, while the fluoro analog (9 ) retains affinity and cooperativity comparable to the parent compound.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for interpreting the SAR data.
1. Synthesis of this compound Analogs:
The synthesis of this compound and its derivatives generally involves the reaction of a lithiated benzothiazole with a substituted acetophenone (B1666503).[1][4]
-
General Procedure for Analogs with Modified Stereogenic Center:
-
Benzothiazole is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen).
-
n-Butyllithium (nBuLi) is added dropwise to deprotonate the benzothiazole, forming the lithiated intermediate.
-
The corresponding substituted acetophenone is then added to the reaction mixture.
-
The reaction is quenched, and the product is purified using standard chromatographic techniques.
-
-
Specific Modifications:
-
O-alkylation (e.g., Methoxy analog 8): The hydroxyl group of this compound is deprotonated using a strong base like sodium hydride (NaH), followed by reaction with an alkylating agent such as methyl iodide (MeI).[1]
-
Fluorination (e.g., Fluoro analog 9): The hydroxyl group is replaced with fluorine using a fluorinating agent like XtalFluor-M in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
-
2. In Vitro Pharmacology - Ca²⁺ Mobilization Assay:
The functional activity of the compounds is assessed by measuring changes in intracellular calcium concentration (Ca²⁺i) in cells expressing the CaSR.
-
Cell Line: Flp-In T-REx HEK293 cells stably expressing the human CaSR are commonly used.[1]
-
Assay Principle: The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases its fluorescence intensity upon binding to Ca²⁺.
-
Protocol:
-
Cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then loaded with the fluorescent calcium indicator.
-
The test compounds (this compound analogs) are added at various concentrations.
-
The fluorescence is measured over time using a plate reader (e.g., FLIPR or FlexStation) to determine the change in intracellular calcium levels.
-
Data is analyzed to determine the pEC₅₀, pKB (functional affinity), αβ (positive allosteric cooperativity), and τB (intrinsic agonism).
-
Signaling Pathways and Experimental Workflows
CaSR Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Calcium-Sensing Receptor upon activation by its endogenous ligand (Ca²⁺) and modulation by a PAM like this compound.
Caption: CaSR signaling cascade initiated by Ca²⁺ and a PAM.
Experimental Workflow for SAR Analysis
The logical flow from compound synthesis to pharmacological characterization is depicted in the diagram below.
Caption: Workflow for the SAR study of this compound analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor: Pharmacological Investigation of Structural Modifications at the Stereogenic Centre - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Deep Dive into the Stereoselective Activity of AC-265347 Enantiomers at the Calcium-Sensing Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-265347 is a potent, orally active, positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR) with intrinsic agonist activity (ago-PAM). This technical guide provides an in-depth analysis of the differential pharmacological activity of its S- and R-enantiomers. The S-enantiomer of this compound is the eutomer, exhibiting significantly greater potency—approximately 10- to 20-fold higher—than the R-enantiomer in activating the CaSR. This stereoselectivity is attributed to the specific orientation of the hydroxyl group at the chiral center, which is predicted to form a crucial hydrogen bond within the allosteric binding site of the receptor. This document details the quantitative pharmacological data, comprehensive experimental methodologies for key assays, and the distinct signaling pathways activated by these enantiomers.
Introduction
The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1][2] Allosteric modulation of the CaSR presents a therapeutic strategy for treating disorders of calcium metabolism, such as secondary hyperparathyroidism. This compound, a novel benzothiazole (B30560) derivative, has emerged as a significant CaSR ago-PAM.[1] Unlike other CaSR modulators such as cinacalcet, this compound exhibits biased signaling, preferentially activating pathways that lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) over inducing intracellular calcium mobilization.[3][4] This biased agonism may contribute to its distinct pharmacological profile, including the potent suppression of parathyroid hormone (PTH) release with a reduced risk of hypocalcemia.[5][6]
A key feature of this compound is its chirality, with the S-enantiomer demonstrating markedly higher activity than the R-enantiomer. This guide will dissect the molecular basis for this difference and provide the technical details necessary for its study.
Quantitative Pharmacology
The racemic mixture of this compound demonstrates potent activation of the CaSR. However, the pharmacological activity is predominantly driven by the S-enantiomer.
| Compound | Assay | Potency (EC50/IC50) | Relative Potency vs. R-enantiomer |
| This compound (Racemate) | Cellular Proliferation | 30 nM | - |
| Phosphatidylinositol Hydrolysis | 10 nM | - | |
| (S)-AC-265347 | CaSR Activation | ~10-20 fold higher than (R)-AC-265347 | - |
| (R)-AC-265347 | CaSR Activation | ~10-20 fold lower than (S)-AC-265347 | - |
Table 1: In Vitro Potency of this compound and its Enantiomers.[1][2]
Mechanism of Stereoselective Activity
Molecular modeling studies suggest that this compound binds to an allosteric site within the seven-transmembrane (7TM) domain of the CaSR. The stereocenter of this compound, which contains a tertiary alcohol, is critical for its activity. The hydroxyl group of the more active S-enantiomer is oriented in a way that it can form a hydrogen bond with the glutamate (B1630785) residue at position 837 (E837) of the CaSR.[7] This interaction is believed to stabilize the active conformation of the receptor. In contrast, the hydroxyl group of the less active R-enantiomer is positioned away from E837, precluding this key hydrogen bond formation and resulting in significantly lower potency.
Signaling Pathways
Activation of the CaSR by this compound leads to the engagement of multiple downstream signaling cascades. Notably, this compound demonstrates biased agonism, favoring the G-protein-mediated activation of the MAPK/ERK pathway and RHO GTPase signaling over the Gq/11-mediated release of intracellular calcium.[3][8][9]
Primary CaSR Signaling
Figure 1: Canonical CaSR signaling pathways.
Biased Signaling by this compound
Figure 2: Biased signaling of this compound towards ERK1/2 and RHO GTPase pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Figure 3: Workflow for the MTT-based cellular proliferation assay.
Protocol:
-
Cell Plating: Seed cells (e.g., HEK293 cells stably expressing the human CaSR) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the S- and R-enantiomers of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay measures the accumulation of inositol (B14025) phosphates, a downstream product of Gq/11 activation, to quantify CaSR activity.
Protocol:
-
Cell Labeling: Plate CaSR-expressing cells in 24-well plates and label with myo-[³H]inositol (1 µCi/mL) in inositol-free medium for 16-24 hours.
-
Compound Treatment: Wash the cells with a buffer containing LiCl (to inhibit inositol monophosphatase) and then stimulate with various concentrations of this compound enantiomers for 1 hour at 37°C.
-
Extraction: Terminate the reaction by adding ice-cold formic acid.
-
Purification: Separate the inositol phosphates from free inositol using anion-exchange chromatography (Dowex columns).
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a liquid scintillation counter.
-
Data Analysis: Calculate the fold increase in inositol phosphate (B84403) accumulation over baseline and determine the EC50 values from the dose-response curves.
In Vivo Parathyroid Hormone (PTH) Reduction Assay in Rats
This in vivo assay assesses the ability of the compounds to suppress circulating PTH levels.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats.
-
Compound Administration: Administer the S- and R-enantiomers of this compound orally or via intraperitoneal injection at various doses.
-
Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours) post-dosing.
-
PTH Measurement: Separate the plasma and measure the concentration of intact PTH using a rat-specific ELISA or radioimmunoassay kit.[10][11]
-
Data Analysis: Calculate the percentage reduction in plasma PTH levels from baseline for each dose and time point. Determine the ED50 (effective dose for 50% reduction) for each enantiomer.
Conclusion
The pharmacological activity of this compound at the Calcium-Sensing Receptor is highly dependent on its stereochemistry. The S-enantiomer is the eutomer, displaying significantly greater potency than the R-enantiomer due to a key hydrogen bonding interaction within the allosteric binding site. The biased signaling profile of this compound, favoring ERK1/2 phosphorylation and RHO GTPase pathways, further distinguishes it from other CaSR modulators and may underpin its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of stereoselective CaSR modulators.
References
- 1. Characterization of highly efficacious allosteric agonists of the human calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor: Pharmacological Investigation of Structural Modifications at the Stereogenic Centre - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acadia.com [acadia.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sceti.co.jp [sceti.co.jp]
- 11. Determination of bioactive rat parathyroid hormone (PTH) concentrations in vivo and in vitro by a 2-site homologous immunoradiometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
AC-265347: A Technical Guide on its Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-265347 is a novel, orally active, small molecule that acts as a positive allosteric modulator (PAM) and biased agonist of the calcium-sensing receptor (CaSR).[1][2] Structurally distinct from earlier calcimimetics like cinacalcet (B1662232), this compound has garnered significant interest for its unique pharmacological profile and potential therapeutic applications, particularly in hyperparathyroidism and neuroblastoma.[3][4] This technical guide provides an in-depth overview of the pharmacology and currently available toxicological information on this compound, with a focus on its mechanism of action, preclinical efficacy, and safety profile.
Pharmacology
Mechanism of Action
This compound is a potent allosteric modulator of the CaSR, a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis.[1][2] Unlike orthosteric agonists that bind to the primary ligand binding site, this compound binds to an allosteric site on the receptor, enhancing its sensitivity to extracellular calcium.[1]
A key feature of this compound is its biased agonism. It preferentially activates the G-protein-mediated signaling pathway leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), while having a less pronounced effect on intracellular calcium mobilization.[1] This biased signaling is thought to contribute to its distinct pharmacological effects and potentially improved side-effect profile compared to other CaSR modulators.[1][3]
dot
Figure 1: Biased signaling pathway of this compound at the CaSR.
Pharmacodynamics
-
In Vitro Potency: this compound demonstrates high potency in in vitro assays. In cellular proliferation assays, it activated CaSR signaling with a potency of 30 nM, and in phosphatidylinositol (PI) hydrolysis assays, the potency was 10 nM.[2] The S-enantiomer, (S)-AC-265347, is approximately 10- to 20-fold more potent than the R-enantiomer.[2]
-
Preclinical Efficacy:
-
Hyperparathyroidism: In rat models, this compound and its enantiomers effectively reduced serum parathyroid hormone (PTH) levels, with a potency that correlated with their in vitro activities.[2]
-
Neuroblastoma: In preclinical models of neuroblastoma, this compound has been shown to inhibit tumor growth by inducing cellular differentiation.[3][4] This anti-tumor effect is achieved without causing significant hypocalcemia, a dose-limiting side effect of other calcimimetics like cinacalcet.[3][4]
-
Pharmacokinetics
This compound is orally active, and its plasma concentrations have been shown to correlate well with its pharmacodynamic effects on serum PTH in rats.[2] A significant advantage of this compound over cinacalcet is that it does not inhibit the cytochrome P450 isoenzyme CYP2D6, a major enzyme involved in drug metabolism.[2] This suggests a lower potential for drug-drug interactions.
Toxicology Profile
A comprehensive public toxicology profile for this compound is not currently available. The existing literature primarily focuses on its pharmacological effects and highlights its improved safety with respect to calcium homeostasis.
-
Hypocalcemia: A notable toxicological advantage of this compound is its reduced propensity to cause hypocalcemia compared to cinacalcet.[3][4] In a study with healthy athymic mice treated with 10 mg/kg of this compound, no other toxicities were observed.
-
Cytotoxicity: In vitro studies on neuroblastoma cell lines have indicated that this compound does not exert a significant cytotoxic effect.[3]
Information regarding acute, chronic, genetic, and reproductive toxicity has not been identified in the public domain.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| In Vitro Potency | |||
| CaSR Activation (Cell Proliferation) | 30 nM | Human CaSR | [2] |
| PI Hydrolysis | 10 nM | Human CaSR | [2] |
| Preclinical Efficacy | |||
| Serum PTH Reduction | Potency correlates with in vitro activity | Rat | [2] |
| Neuroblastoma Tumor Growth | Inhibition by inducing differentiation | Mouse Xenograft | [3][4] |
| Safety | |||
| CYP2D6 Inhibition | No inhibition | In vitro | [2] |
| Hypocalcemia | No significant effect at therapeutic doses | Mouse | [3][4] |
Experimental Protocols
In Vivo Neuroblastoma Mouse Model
dot
Figure 2: Workflow for in vivo neuroblastoma xenograft studies.
-
Cell Lines: Human neuroblastoma cell lines (e.g., LA-N-1) are cultured in appropriate media.
-
Animal Model: Athymic nude mice are typically used.
-
Tumor Implantation: Cultured neuroblastoma cells are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a specified size, mice are treated with this compound (e.g., 10 mg/kg, orally or intraperitoneally) or vehicle control.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal well-being is monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, including immunohistochemistry for proliferation and differentiation markers, and molecular analyses such as RNA sequencing.
In Vitro CaSR Signaling Assays
dot
Figure 3: General workflow for in vitro CaSR signaling assays.
-
Cell Culture: Cells stably expressing the human CaSR (e.g., HEK293 cells) are cultured to confluence in 96-well plates.
-
ERK1/2 Phosphorylation Assay:
-
Cells are serum-starved prior to the experiment.
-
Cells are treated with varying concentrations of this compound for a specified time.
-
Cells are lysed, and the levels of phosphorylated ERK1/2 and total ERK1/2 are determined using methods like ELISA or Western blotting.
-
-
Intracellular Calcium Mobilization Assay:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline fluorescence is measured.
-
This compound is added, and the change in fluorescence, indicative of intracellular calcium levels, is monitored in real-time using a plate reader.
-
Conclusion
This compound is a promising pharmacological agent with a unique mechanism of action as a biased agonist and positive allosteric modulator of the CaSR. Its preclinical efficacy in models of hyperparathyroidism and neuroblastoma, coupled with a favorable safety profile regarding CYP2D6 inhibition and a lower risk of hypocalcemia, highlights its therapeutic potential. However, a comprehensive public toxicology profile is lacking, and further studies are warranted to fully characterize its safety before clinical development can proceed. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this intriguing molecule.
References
- 1. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ex Vivo Intact Tissue Analysis Reveals Alternative Calcium-sensing Behaviors in Parathyroid Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
AC-265347: An In-depth Technical Guide on its Intrinsic Agonism at the Calcium-Sensing Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-265347 is a novel, structurally distinct positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR) that also exhibits intrinsic agonism.[1][2] Identified by ACADIA Pharmaceuticals, this benzothiazole (B30560) derivative presents a unique pharmacological profile compared to traditional CaSR modulators like cinacalcet.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, experimental protocols, and the signaling pathways it modulates.
Pharmacological Profile of this compound
This compound acts as an ago-PAM at the CaSR, meaning it can both potentiate the effects of the endogenous ligand (extracellular calcium, Ca²⁺o) and directly activate the receptor in the absence of Ca²⁺o.[3][4] This dual activity distinguishes it from "pure" PAMs. The S-enantiomer of this compound is reported to be 10- to 20-fold more potent than the R-enantiomer.[1][5]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its enantiomers.
Table 1: In Vitro Potency and Efficacy of this compound
| Compound | Assay | Parameter | Value | Reference |
| This compound | Cellular Proliferation | EC₅₀ | 30 nM | [5][6] |
| This compound | Phosphatidylinositol (PI) Hydrolysis | EC₅₀ | 10 nM | [5][6] |
| (S)-AC-265347 | Ca²⁺i Mobilization | pKʙ | - | [1] |
| (R)-AC-265347 | Ca²⁺i Mobilization | pKʙ | - | [1] |
Table 2: In Vivo Effects of this compound in Rats
| Compound | Parameter Measured | Effect | Reference |
| This compound | Serum Parathyroid Hormone (PTH) | Reduction | [5] |
| (S)-AC-265347 | Serum Parathyroid Hormone (PTH) | Reduction | [5] |
| (R)-AC-265347 | Serum Parathyroid Hormone (PTH) | Reduction | [5] |
| This compound | Plasma Ionized Calcium ([Ca²⁺]o) | Reduction | [5] |
| (S)-AC-265347 | Plasma Ionized Calcium ([Ca²⁺]o) | Reduction | [5] |
Mechanism of Action and Biased Signaling
This compound binds to the transmembrane domain of the CaSR, but at a site distinct from that of phenylalkylamine modulators like cinacalcet.[5] This is evidenced by mutagenesis studies where mutations E837A and I841A, which significantly impact phenylalkylamine binding, do not affect signaling by this compound.[5]
Interestingly, this compound demonstrates biased agonism. It preferentially activates the Gαq/11 pathway, leading to the phosphorylation of ERK1/2, over the pathway leading to intracellular calcium mobilization.[3][4] In contrast, phenylalkylamines show the opposite bias.[3][4] In neuroblastoma cells, this compound has been shown to upregulate signaling pathways related to RHO GTPases, while downregulating those associated with GPCR downstream signaling.[7]
Signaling Pathways
The following diagrams illustrate the key signaling cascades activated by the CaSR upon stimulation by this compound.
Caption: Simplified CaSR signaling pathway activated by this compound.
Experimental Protocols
This section details the methodologies used in key experiments to characterize the intrinsic agonism of this compound at the CaSR.
Intracellular Calcium Mobilization Assay
This assay is fundamental to determining the potency and efficacy of CaSR modulators.
Caption: Workflow for an intracellular calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: FlpIn-Trex-HEK293 cells stably expressing the human CaSR are cultured in appropriate media.[1]
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution for a specified time at 37°C.
-
Compound Addition: The dye-containing solution is removed, and cells are washed. A buffer solution containing varying concentrations of this compound is added to the wells.
-
Fluorescence Measurement: The plate is placed in a fluorometer, and changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.
-
Data Analysis: The fluorescence data is used to generate concentration-response curves, from which pharmacological parameters such as EC₅₀ (potency) and Emax (efficacy) are calculated.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay measures the activation of the Gαq/11 pathway by quantifying the accumulation of inositol (B14025) phosphates.
Detailed Protocol:
-
Cell Culture and Labeling: HEK293 cells expressing the CaSR are cultured in the presence of [³H]myo-inositol to radiolabel the cellular phosphoinositide pools.
-
Compound Treatment: The labeled cells are washed and then incubated with varying concentrations of this compound in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).
-
Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Quantification: The amount of [³H]inositol phosphates is quantified using scintillation counting.
-
Data Analysis: The data is used to construct concentration-response curves to determine the EC₅₀ of this compound for PI hydrolysis.
In Vivo Studies in Rodents
These studies are crucial for evaluating the physiological effects of this compound.
Detailed Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Compound Administration: this compound is administered orally or via another appropriate route at various doses.
-
Blood Sampling: Blood samples are collected at different time points post-administration.
-
Biochemical Analysis: Serum or plasma is isolated, and the concentrations of parathyroid hormone (PTH) and ionized calcium are measured using specific immunoassays and ion-selective electrodes, respectively.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound can also be measured to correlate drug exposure with its pharmacodynamic effects.[5]
-
Data Analysis: The effects of this compound on serum PTH and plasma calcium levels are analyzed to determine its in vivo efficacy.
Conclusion
This compound is a potent ago-PAM of the CaSR with a distinct chemical structure and pharmacological profile. Its biased signaling properties, particularly its preference for the ERK1/2 pathway and its unique effects in neuroblastoma models, suggest that it may offer therapeutic advantages over existing calcimimetics. The detailed experimental protocols provided herein offer a foundation for further research into this compound and other novel CaSR modulators. The evaluation of this compound as a therapeutic was discontinued (B1498344) for undisclosed reasons.[1][2] However, it remains a valuable tool for exploring the pharmacology of the CaSR.
References
- 1. Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor: Pharmacological Investigation of Structural Modifications at the Stereogenic Centre - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of highly efficacious allosteric agonists of the human calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium-sensing Receptor (CaSR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Site of AC-265347 on the Calcium-Sensing Receptor's Transmembrane Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Calcium-Sensing Receptor (CaSR), a Class C G protein-coupled receptor (GPCR), is a critical regulator of systemic calcium homeostasis. Its complex structure, featuring a large extracellular domain and a seven-transmembrane (7TM) domain, offers multiple sites for modulation by endogenous and exogenous ligands. AC-265347 is a positive allosteric modulator (PAM) of the CaSR, demonstrating a distinct pharmacological profile compared to other calcimimetics like cinacalcet. This technical guide provides an in-depth exploration of the binding site of this compound within the CaSR's transmembrane domain, summarizing key research findings, experimental methodologies, and signaling pathways.
This compound: A Biased Allosteric Modulator
This compound is distinguished by its biased signaling properties. Unlike arylalkylamine PAMs, which primarily potentiate intracellular calcium (Ca²⁺i) mobilization, this compound preferentially enhances the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2)[1]. This biased agonism suggests that this compound stabilizes a unique conformational state of the CaSR, leading to the differential engagement of downstream signaling pathways. This unique profile makes this compound a valuable tool for dissecting CaSR signaling and a potential therapeutic agent with a differentiated side-effect profile[2][3].
The Transmembrane Binding Pocket of this compound
Extensive research, including site-directed mutagenesis and computational modeling, has established that this compound binds to an allosteric site within the 7TM domain of the CaSR[4][5]. This binding pocket is distinct from the orthosteric calcium-binding site located in the extracellular Venus flytrap domain[6][7].
Computational docking studies, supported by mutagenesis data, suggest that this compound binds deeper within the 7TM bundle compared to arylalkylamine PAMs like cinacalcet[1][5]. A key structural difference influencing this binding mode is that this compound lacks an ionizable nitrogen. Consequently, it is not predicted to form the same ionic interaction with glutamic acid residue 837 (E837) in TM7, a critical interaction for many other CaSR PAMs[1]. While E837 is a key anchor for molecules like NPS 2143[8][9], the interaction profile of this compound with the surrounding residues is different.
While a comprehensive quantitative dataset detailing the impact of a full panel of transmembrane mutations on this compound's potency and efficacy is not available in a single consolidated table in the reviewed literature, the following table summarizes the key residues within the CaSR 7TM domain that have been identified as important for the binding and/or function of allosteric modulators, including those relevant to this compound's proposed binding site.
Table 1: Key Transmembrane Residues in the CaSR Allosteric Binding Site
| Residue | Transmembrane Helix (TM) | Role in Allosteric Modulation | Relevance to this compound |
| Arg680 | TM3 | Involved in a salt bridge with Glu767 in ECL2, influencing β-arrestin signaling.[10] | The distinct signaling bias of this compound suggests that its binding may uniquely influence the conformation of this region. |
| Phe684 | TM3 | Part of the hydrophobic pocket surrounding the naphthalene (B1677914) moiety of NPS 2143.[8] | Likely contributes to a hydrophobic pocket that accommodates a part of the this compound molecule. |
| Phe688 | TM3 | Part of the hydrophobic pocket surrounding the naphthalene moiety of NPS 2143.[8] | Likely contributes to a hydrophobic pocket that accommodates a part of the this compound molecule. |
| Glu767 | Extracellular Loop 2 (ECL2) | Forms a salt bridge with Arg680; mutations can increase the affinity of both PAMs and NAMs, possibly by making the binding cavity more accessible. | The deeper binding pose of this compound may be influenced by the conformation of this extracellular loop. |
| Trp818 | TM6 | Implicated in the binding of both calcimimetics and calcilytics. | Its location in the deeper part of the 7TM bundle makes it a probable interacting partner for this compound. |
| Phe821 | TM6 | Implicated in the binding of both calcimimetics and calcilytics.[8] | Its location in the deeper part of the 7TM bundle makes it a probable interacting partner for this compound. |
| Glu837 | TM7 | Critical for anchoring positively charged allosteric modulators.[8][9] | This compound lacks a positive charge, suggesting a different type of interaction or no direct interaction with this residue.[1] |
| Ile841 | TM7 | Crucial for the action of NPS R-568 and Calindol. | Its proximity to other key residues suggests a potential role in shaping the binding pocket for this compound. |
Signaling Pathways Modulated by this compound
The CaSR couples to multiple G protein families, leading to the activation of diverse intracellular signaling cascades. This compound's biased agonism results in a preferential activation of the MAPK/ERK pathway over the Gq/11-mediated intracellular calcium mobilization pathway.
References
- 1. Calcium-sensing receptor residues with loss- and gain-of-function mutations are located in regions of conformational change and cause signalling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Towards a structural understanding of allosteric drugs at the human calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Global and Ligand-Specific Calcium Sensing Receptor Activation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved model building and assessment of the Calcium-sensing receptor transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A calcium-sensing receptor mutation causing hypocalcemia disrupts a transmembrane salt bridge to activate β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
AC-265347: A Biased Allosteric Modulator of the Calcium-Sensing Receptor and its Signaling Pathways in Cellular Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AC-265347 is a novel, structurally distinct positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR). Emerging research has identified this compound as a biased agonist, demonstrating preferential activation of specific downstream signaling pathways. This document provides a comprehensive overview of the biased signaling profile of this compound in cellular models, with a focus on its effects in neuroblastoma. Detailed experimental protocols for key assays and quantitative data from published studies are presented to facilitate further research and development of biased CaSR modulators.
Introduction to this compound and Biased Signaling
This compound is a calcimimetic compound that enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺). Unlike the first-generation calcimimetic cinacalcet, which primarily potentiates Gq/11-mediated signaling leading to intracellular calcium mobilization and can cause hypocalcemia, this compound exhibits biased signaling.[1][2] This phenomenon, also known as functional selectivity, describes the ability of a ligand to stabilize specific receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways over others.
In the context of the CaSR, which can couple to multiple G-protein families (Gq/11, Gi/o, G12/13) and β-arrestins, biased signaling offers a promising therapeutic strategy to selectively engage pathways associated with desired efficacy while avoiding those linked to adverse effects. Studies in neuroblastoma cellular models have revealed that this compound preferentially activates pathways associated with cell differentiation and tumor growth inhibition, namely the Rho GTPase and ERK1/2 signaling cascades, without significantly stimulating the pathways that lead to systemic calcium level disruptions.[1][2][3][4]
Quantitative Analysis of this compound Biased Signaling
The biased signaling profile of this compound has been characterized through various in vitro assays. The following tables summarize the available quantitative data. It is important to note that a direct head-to-head comparison of this compound's potency and efficacy across all relevant signaling pathways in a single study is not yet available in the public literature. The data presented here is compiled from different studies and endpoints.
Table 1: In Vitro Potency of this compound in Functional Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cellular Proliferation | Not Specified | EC₅₀ | 30 nM | |
| Phosphatidylinositol (PI) Hydrolysis | Not Specified | EC₅₀ | 10 nM |
Table 2: Comparative Signaling Bias of this compound and Cinacalcet in Neuroblastoma Models
| Signaling Pathway | This compound Effect | Cinacalcet Effect | Cellular Outcome | Reference |
| Rho GTPase Signaling | Significantly Upregulated | Not Significantly Upregulated | Induction of Differentiation | [1][2][3][4] |
| ERK1/2 Phosphorylation | Preferentially Enhanced | Less Potent | Pro-differentiative | [1] |
| Intracellular Ca²⁺ Mobilization / ER Stress | No Significant Upregulation | Significantly Upregulated | Associated with Hypocalcemia | [1][2][3][4] |
Signaling Pathways Modulated by this compound
This compound's biased agonism at the CaSR results in the preferential activation of specific intracellular signaling cascades.
Rho GTPase Pathway
Microarray analysis of neuroblastoma xenografts treated with this compound revealed a significant upregulation of biological pathways associated with RHO GTPases signaling.[1][2][3][4] This pathway is a key regulator of cytoskeletal dynamics, cell adhesion, and gene expression, and its activation is linked to the induction of neuronal differentiation.
ERK1/2 Pathway
This compound has been shown to preferentially enhance the phosphorylation of ERK1/2 (extracellular signal-regulated kinases 1 and 2), a key component of the MAPK (mitogen-activated protein kinase) pathway.[1] ERK1/2 activation is known to play a crucial role in neuronal differentiation and survival.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the biased signaling of this compound in cellular models, particularly in neuroblastoma cell lines such as LA-N-1.
Cell Culture
-
Cell Line: LA-N-1 human neuroblastoma cells.
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain sub-confluent cultures.
RhoA Activation Assay (G-LISA)
This protocol is adapted from commercially available G-LISA™ kits, which provide a quantitative measure of active, GTP-bound RhoA.
-
Materials:
-
LA-N-1 cells
-
This compound
-
RhoA G-LISA™ Activation Assay Kit (colorimetric or luminescence)
-
Ice-cold PBS
-
Protease inhibitor cocktail
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed LA-N-1 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for the desired time (e.g., 5-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.
-
G-LISA™ Assay:
-
Transfer the lysates to the RhoA-GTP binding plate provided in the kit.
-
Incubate for 30 minutes at 4°C.
-
Wash the wells four times with wash buffer.
-
Add the anti-RhoA primary antibody and incubate for 45 minutes at room temperature.
-
Wash the wells four times.
-
Add the secondary antibody-HRP conjugate and incubate for 45 minutes at room temperature.
-
Wash the wells four times.
-
Add the HRP substrate and measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis: Normalize the signal to the total protein concentration of each lysate. Plot the dose-response curve and calculate the EC₅₀ value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 by Western blotting.
-
Materials:
-
LA-N-1 cells
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Follow steps 1-4 from the RhoA activation assay protocol, using RIPA buffer for lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK1/2 to total-ERK1/2. Plot the dose-response curve and determine the EC₅₀.
-
Conclusion
This compound represents a significant advancement in the development of CaSR modulators, demonstrating the therapeutic potential of biased signaling. Its ability to selectively activate pro-differentiative and anti-proliferative pathways (Rho GTPase and ERK1/2) in neuroblastoma cells, while avoiding the Gq-mediated signaling that can lead to hypocalcemia, highlights a promising strategy for targeted cancer therapy. The data and protocols presented in this guide offer a framework for researchers and drug developers to further investigate the nuanced pharmacology of this compound and to design next-generation biased GPCR modulators with improved efficacy and safety profiles. Further studies are warranted to provide a more complete quantitative picture of its biased agonism and to fully elucidate the therapeutic implications of its unique signaling signature.
References
- 1. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of AC-265347
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-265347 is a novel, orally active, small-molecule positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR).[1][2] As a "biased ago-PAM," this compound not only enhances the receptor's sensitivity to its endogenous ligand, extracellular calcium (Ca2+), but also possesses intrinsic agonist activity.[3][4] Notably, this compound exhibits biased signaling, preferentially activating specific downstream pathways. This unique pharmacological profile makes it a valuable tool for investigating CaSR signaling and a potential therapeutic agent for conditions such as neuroblastoma, where it has been shown to induce differentiation without causing the significant hypocalcemia associated with other CaSR modulators like cinacalcet.[1][2][5]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, enabling researchers to assess its potency, efficacy, and mechanism of action in relevant cellular contexts.
Cell Viability Assay in Neuroblastoma Cell Lines
This protocol is designed to determine the effect of this compound on the viability of neuroblastoma cell lines. The assay is based on the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product.
Experimental Protocol
-
Cell Culture:
-
Culture human neuroblastoma cell lines (e.g., LA-N-1, IMR-5, SH-SY5Y, SK-N-JD, SK-N-LP) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed 1,000-2,500 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Prepare a serial dilution of this compound in culture medium, with concentrations ranging from 0.78 µM to 200 µM.
-
Add the different concentrations of this compound to the respective wells in six replicates.
-
Incubate the plates for the desired time points (e.g., 72, 96, 120 hours).
-
At the end of the incubation period, add 20 µL of the CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay reagent (Promega) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
Table 1: IC50 Values of this compound in Human Neuroblastoma Cell Lines [1]
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| LA-N-1 | Not Specified | > 200 |
| IMR-5 | Not Specified | > 200 |
| SH-SY5Y | Not Specified | > 200 |
| SK-N-JD | Not Specified | > 200 |
| SK-N-LP | Not Specified | > 200 |
| IMR-32 | Not Specified | > 200 |
Note: The high IC50 values indicate that this compound does not exert a significant cytotoxic effect on these neuroblastoma cell lines.[1]
Experimental Workflow
Intracellular Calcium (Ca2+) Mobilization Assay
This functional assay measures the ability of this compound to act as a positive allosteric modulator and agonist at the CaSR by detecting changes in intracellular calcium concentration.
Experimental Protocol
-
Cell Culture:
-
Use HEK293 cells stably expressing the human CaSR (HEK293-CaSR).
-
Culture cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and appropriate selection antibiotics.
-
-
Assay Procedure:
-
Seed HEK293-CaSR cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 1 hour at 37°C.
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Prepare concentration-response curves of extracellular Ca2+ in the absence and presence of various concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3, 10, or 30 µM).
-
Measure fluorescence changes using a fluorometric imaging plate reader (e.g., FlexStation) at 37°C. Record a baseline fluorescence for 20 seconds, followed by the addition of the Ca2+ and this compound solutions, and continue recording for another 60 seconds.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline.
-
Determine the pEC50 values for Ca2+ at each concentration of this compound.
-
Analyze the data using an operational model of allosterism to determine the affinity of the modulator (pKB), its effect on the agonist's affinity and efficacy (logαβ), and its intrinsic agonist activity (τB).
-
Data Presentation
Table 2: Pharmacological Profile of this compound in a Ca2+ Mobilization Assay [3][4]
| Parameter | Value | Description |
| pKB | 6.4 ± 0.1 | Negative logarithm of the equilibrium dissociation constant for the allosteric modulator. |
| logαβ | 1.8 ± 0.1 | A measure of the cooperativity between the allosteric modulator and the orthosteric agonist (Ca2+). |
| τB | 0.8 ± 0.1 | A measure of the intrinsic agonist activity of the allosteric modulator. |
Data are presented as mean ± SD from at least three independent experiments.
Signaling Pathway
ERK1/2 Phosphorylation Assay
This Western blot-based assay is used to investigate the biased signaling of this compound by measuring the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture HEK293-CaSR or neuroblastoma cells in 6-well plates until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of this compound for specific time points (e.g., 5, 15, 30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Express the results as fold-change relative to the vehicle-treated control.
-
Data Presentation
Table 3: Hypothetical Quantitative Data for ERK1/2 Phosphorylation
| Treatment | Concentration | Time (min) | Fold Change in pERK1/2 / Total ERK1/2 |
| Vehicle | - | 15 | 1.0 |
| This compound | 1 µM | 5 | 2.5 ± 0.3 |
| This compound | 1 µM | 15 | 4.2 ± 0.5 |
| This compound | 1 µM | 30 | 2.8 ± 0.4 |
| This compound | 10 µM | 15 | 6.1 ± 0.7 |
Data are presented as mean ± SD of three independent experiments.
Signaling Pathway
Rho GTPase Activation Assay
This pull-down assay is used to measure the activation of Rho GTPases, a key downstream signaling pathway of this compound in neuroblastoma cells.
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture neuroblastoma cells (e.g., LA-N-1) in 10 cm dishes to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with this compound (e.g., 1 µM) for a specific time (e.g., 30 minutes).
-
-
Cell Lysis and Pull-down:
-
Lyse the cells in a Rho activation assay lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with Rhotekin-RBD agarose (B213101) beads (for RhoA) or PAK-PBD agarose beads (for Rac1/Cdc42) for 1 hour at 4°C with gentle rotation. These beads specifically bind to the active, GTP-bound form of the Rho GTPases.
-
Collect the beads by centrifugation and wash them several times with lysis buffer.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins and a sample of the total cell lysate (input) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the Rho GTPase of interest (e.g., anti-RhoA, anti-Rac1, or anti-Cdc42).
-
Detect with an HRP-conjugated secondary antibody and ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensity of the active (pulled-down) Rho GTPase and the total Rho GTPase in the input lysate.
-
Calculate the ratio of active to total Rho GTPase.
-
Express the results as fold-change in activation relative to the vehicle-treated control.
-
Data Presentation
Table 4: Hypothetical Quantitative Data for RhoA Activation
| Treatment | Concentration | Time (min) | Fold Change in Active RhoA / Total RhoA |
| Vehicle | - | 30 | 1.0 |
| This compound | 1 µM | 30 | 3.5 ± 0.4 |
| This compound | 10 µM | 30 | 5.8 ± 0.6 |
Data are presented as mean ± SD of three independent experiments.
Experimental Workflow
References
- 1. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor: Pharmacological Investigation of Structural Modifications at the Stereogenic Centre [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC-265347, a Biased Allosteric Modulator of the Calcium-Sensing Receptor (CaSR)
For Research Use Only.
Introduction
The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1][2] It is a key therapeutic target for disorders related to calcium metabolism, such as hyperparathyroidism.[1] AC-265347 is a positive allosteric modulator (PAM) of the CaSR, meaning it enhances the receptor's sensitivity to its endogenous ligand, extracellular calcium (Ca²⁺o).[3] Notably, this compound exhibits biased agonism; it preferentially potentiates the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) over the mobilization of intracellular calcium (Ca²⁺i), a signaling profile distinct from other CaSR modulators like cinacalcet.[1] This unique property makes this compound a valuable tool for dissecting CaSR signaling pathways and a potential therapeutic agent with a differentiated safety profile.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound on CaSR activation, focusing on its biased signaling properties.
Principle of CaSR Activation Assays
CaSR activation initiates multiple downstream signaling cascades. The receptor primarily couples to Gαq/11 and Gαi/o proteins.[1]
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic free calcium ([Ca²⁺]i). A stable metabolite of IP₃, inositol monophosphate (IP₁), can be measured as a robust endpoint for Gαq/11 activation.
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
MAPK/ERK Pathway: CaSR can also activate the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2. This pathway can be initiated through both G-protein-dependent and β-arrestin-mediated mechanisms.[1]
This compound's biased agonism can be quantified by comparing its potency and efficacy in assays that measure these distinct signaling outputs, such as intracellular calcium mobilization, IP₁ accumulation, and ERK1/2 phosphorylation.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various CaSR functional assays. Potency is typically expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that produces 50% of its maximum effect.[4][5]
| Compound | Assay Type | Readout | Potency (EC₅₀) | Cell Line | Reference |
| This compound | Phosphatidylinositol (PI) Hydrolysis | IP accumulation | 10 nM | HEK293-CaSR | --INVALID-LINK-- |
| This compound | Cellular Proliferation | Proliferation | 30 nM | HEK293-CaSR | --INVALID-LINK-- |
| This compound | Biased Agonism Profile | pERK vs. [Ca²⁺]i | Preferentially enhances pERK | Not Specified | [1] |
| Cinacalcet | Biased Agonism Profile | pERK vs. [Ca²⁺]i | Preferentially enhances [Ca²⁺]i | Not Specified | [1] |
Note: Direct comparative EC₅₀ values for this compound across Ca²⁺, IP₁, and pERK assays from a single study are not publicly available. The data reflects reported values from different sources and highlights the compound's known signaling bias.
Signaling Pathway and Experimental Workflow Diagrams
CaSR Signaling Pathways
The diagram below illustrates the primary signaling cascades initiated upon the activation of the Calcium-Sensing Receptor by its endogenous ligand (Ca²⁺) and modulated by this compound.
Caption: CaSR signaling pathways activated by Ca²⁺ and modulated by this compound.
General Experimental Workflow
This diagram outlines the typical workflow for a cell-based assay designed to measure CaSR activation.
Caption: General workflow for a CaSR cell-based functional assay.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol measures the Gαq/11-mediated transient increase in intracellular calcium upon CaSR activation. It uses a fluorescent calcium indicator dye.
1. Materials and Reagents
-
HEK293 cells stably expressing human CaSR (HEK-CaSR)
-
DMEM, 10% FBS, Penicillin/Streptomycin
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calbryte™ 520)
-
Pluronic F-127 (for dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound stock solution (in DMSO)
-
CaCl₂ stock solution
-
Fluorescence plate reader with liquid injection capability (e.g., FLIPR, FlexStation)
2. Experimental Procedure
-
Cell Plating: Seed HEK-CaSR cells into black, clear-bottom microplates at a density of 40,000-80,000 cells/well (96-well) or 10,000-20,000 cells/well (384-well). Culture overnight at 37°C, 5% CO₂.
-
Compound Plate Preparation: Prepare a 2x concentrated serial dilution of this compound in assay buffer (HBSS + HEPES). Also, prepare a 5x concentrated CaCl₂ solution to achieve the desired final concentration.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. Typically, this involves mixing the calcium indicator dye with an equal volume of Pluronic F-127 solution before diluting into the assay buffer.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 60-120 minutes at 37°C, 5% CO₂, protected from light.[6]
-
-
Assay Execution:
-
Set the fluorescence plate reader to the appropriate excitation/emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Calbryte™ 520).[6]
-
Place the cell plate and compound plate into the reader.
-
Program the instrument to establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound solution (and/or CaCl₂) and immediately begin kinetic reading of fluorescence intensity for 90-180 seconds.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of the this compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response, variable slope) to calculate the EC₅₀ value.
-
Protocol 2: IP₁ Accumulation Assay (HTRF)
This protocol provides an endpoint measurement of Gαq/11 pathway activation by quantifying the accumulation of IP₁, a stable downstream metabolite of IP₃. The assay uses Homogeneous Time-Resolved Fluorescence (HTRF).
1. Materials and Reagents
-
HEK-CaSR cells
-
DMEM, 10% FBS, Penicillin/Streptomycin
-
White, solid-bottom 384-well microplates
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, Eu-Cryptate antibody, and LiCl)
-
Stimulation Buffer (provided in kit or HBSS + HEPES)
-
This compound stock solution (in DMSO)
-
HTRF-compatible plate reader
2. Experimental Procedure
-
Cell Plating: Seed HEK-CaSR cells into white 384-well plates at a density of 10,000-20,000 cells/well and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate stimulation buffer containing Lithium Chloride (LiCl).[7] LiCl is crucial as it inhibits the degradation of IP₁, allowing it to accumulate.[7]
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the this compound/LiCl solution to the wells.
-
Incubate for 60 minutes at 37°C.[8]
-
-
Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate) directly to the wells as a premixed solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Plate Reading:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[7]
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the amount of IP₁ produced.[7]
-
Convert the ratio to IP₁ concentration using a standard curve run in parallel.
-
Plot the IP₁ concentration against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.
-
Protocol 3: ERK1/2 Phosphorylation Assay
This protocol measures the activation of the MAPK pathway by quantifying the level of phosphorylated ERK1/2 (pERK). This is particularly relevant for characterizing the biased agonism of this compound.
1. Materials and Reagents
-
HEK-CaSR cells
-
DMEM, 1% FBS (for serum starvation), Penicillin/Streptomycin
-
Tissue culture-treated 96-well or 384-well plates
-
pERK1/2 Assay Kit (e.g., AlphaScreen® SureFire®, HTRF® Phospho-ERK, or InstantOne™ ELISA)
-
Assay-specific Lysis Buffer
-
This compound stock solution (in DMSO)
-
Assay-specific plate reader (e.g., for AlphaLISA or HTRF)
2. Experimental Procedure
-
Cell Plating and Starvation:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Cell Stimulation:
-
Add the diluted this compound to the starved cells.
-
Incubate at 37°C. The optimal stimulation time is critical and typically very short for ERK phosphorylation, often peaking around 5 minutes.[10] A time-course experiment is recommended for optimization.
-
-
Cell Lysis:
-
Aspirate the stimulation medium.
-
Add the manufacturer-provided lysis buffer to each well and incubate for 10-15 minutes with gentle agitation to ensure complete lysis.
-
-
Detection (Example using AlphaScreen SureFire):
-
Plate Reading: Read the plate on a reader equipped for AlphaScreen detection.
-
Data Analysis:
-
The AlphaScreen signal is directly proportional to the amount of pERK.
-
Plot the signal against the logarithm of the this compound concentration.
-
Use a non-linear regression model to calculate the EC₅₀ value.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monitoring calcium-sensing receptor (CaSR)-induced intracellular calcium flux using an Indo-1 flow cytometry assay - ORA - Oxford University Research Archive [ora4-prd.bodleian.ox.ac.uk]
- 3. Development of AC265347-Inspired Calcium-Sensing Receptor Ago-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of a novel CASR mutation causing familial hypocalciuric hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for AC-265347 in HEK293 Cells Expressing CaSR
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-265347 is a potent, orally active, and structurally distinct biased allosteric modulator of the Calcium-Sensing Receptor (CaSR). As a calcimimetic, it enhances the sensitivity of the CaSR to extracellular calcium. Notably, this compound exhibits biased agonism, preferentially activating signaling pathways that lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) over pathways that induce intracellular calcium mobilization.[1] This unique characteristic distinguishes it from other calcimimetics like cinacalcet (B1662232) and presents opportunities for targeted therapeutic interventions with potentially fewer side effects, such as hypocalcemia.[2]
These application notes provide detailed protocols for utilizing this compound in Human Embryonic Kidney 293 (HEK293) cells stably expressing the human CaSR. This cell line is a widely used model system for studying CaSR pharmacology and signal transduction.
Mechanism of Action
The Calcium-Sensing Receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis. Upon activation, CaSR can couple to various G-proteins, primarily Gαq/11 and Gαi/o.
-
Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic free calcium ([Ca2+]i). DAG, along with calcium, activates protein kinase C (PKC).
-
Gαi/o Pathway: Coupling to Gαi/o results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
ERK1/2 Pathway: CaSR activation also leads to the phosphorylation and activation of ERK1/2, which is a downstream effector of both G-protein-dependent and β-arrestin-mediated signaling pathways.
This compound, as a biased allosteric modulator, preferentially steers CaSR signaling towards the ERK1/2 pathway, with a less pronounced effect on intracellular calcium mobilization compared to other calcimimetics.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in HEK293 cells expressing CaSR.
| Assay | Compound | Parameter | Value | Reference |
| Cellular Proliferation | This compound | Potency | 30 nM | [3] |
| Phosphatidylinositol (PI) Hydrolysis | This compound | Potency | 10 nM | [3] |
Experimental Protocols
Cell Culture
HEK293 cells stably expressing the human Calcium-Sensing Receptor (HEK293-CaSR) should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are typically seeded into appropriate multi-well plates and allowed to adhere and reach a suitable confluency.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to induce a transient increase in intracellular calcium concentration in HEK293-CaSR cells.
Materials:
-
HEK293-CaSR cells
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
This compound
-
Cinacalcet (as a control)
-
Ionomycin (B1663694) (as a positive control for maximal calcium influx)
-
96-well or 384-well black, clear-bottom microplates
Procedure:
-
Cell Seeding: Seed HEK293-CaSR cells into the microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the cells and wash once with Assay Buffer.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Cell Washing: After incubation, gently wash the cells twice with Assay Buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound and cinacalcet in Assay Buffer.
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the calcium indicator dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a stable baseline fluorescence for each well.
-
Inject the compound dilutions into the wells and continue to record the fluorescence signal over time to capture the transient calcium response.
-
At the end of the experiment, inject ionomycin to determine the maximal fluorescence response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the maximal response induced by ionomycin.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: ERK1/2 Phosphorylation Assay
This protocol measures the phosphorylation of ERK1/2 in response to this compound treatment in HEK293-CaSR cells.
Materials:
-
HEK293-CaSR cells
-
Serum-free DMEM
-
This compound
-
Cinacalcet (as a control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed HEK293-CaSR cells in 6-well or 12-well plates.
-
Once the cells reach 70-80% confluency, replace the growth medium with serum-free DMEM and incubate for 12-24 hours to reduce basal ERK1/2 phosphorylation.
-
-
Compound Treatment:
-
Prepare different concentrations of this compound and cinacalcet in serum-free DMEM.
-
Treat the serum-starved cells with the compounds for a predetermined time (e.g., 5, 10, 15, 30 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and t-ERK1/2.
-
Normalize the p-ERK1/2 signal to the t-ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 levels against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 3: Inositol Phosphate (IP1) Accumulation Assay
This protocol measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gαq/11 pathway activation.
Materials:
-
HEK293-CaSR cells
-
IP-One HTRF Assay Kit (or similar)
-
This compound
-
Cinacalcet (as a control)
-
Stimulation buffer (provided with the assay kit)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-CaSR cells into the microplate.
-
Compound Preparation: Prepare serial dilutions of this compound and cinacalcet in the stimulation buffer.
-
Assay Protocol:
-
Follow the manufacturer's instructions for the IP-One HTRF Assay Kit. This typically involves:
-
Aspirating the culture medium.
-
Adding the compound dilutions to the cells.
-
Incubating for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.
-
Adding the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the wells.
-
Incubating for a further period at room temperature to allow for the detection reaction to occur.
-
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
References
- 1. How a Calcium-Sensing Protein Multitasks | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 2. Development of AC265347-Inspired Calcium-Sensing Receptor Ago-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of highly efficacious allosteric agonists of the human calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of AC-265347 in Mouse Models of Hyperparathyroidism
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-265347 is a novel, orally active, positive allosteric modulator of the calcium-sensing receptor (CaSR).[1] As a calcimimetic, it enhances the sensitivity of the CaSR to extracellular calcium, thereby suppressing the secretion of parathyroid hormone (PTH).[1] This makes this compound a promising therapeutic candidate for the treatment of hyperparathyroidism. Preclinical studies in rats have demonstrated its potent PTH-lowering effects.[1] Notably, in vivo studies in healthy mice have shown that this compound can be administered without inducing hypocalcemia, a common side effect of other calcimimetics like cinacalcet.[2][3][4]
These application notes provide a comprehensive overview of a proposed in vivo study design for evaluating the efficacy of this compound in a well-established mouse model of secondary hyperparathyroidism. The protocols and methodologies are based on existing literature for inducing hyperparathyroidism in mice and for the administration of this compound.
Signaling Pathway of this compound
This compound functions by allosterically modulating the CaSR, a G-protein coupled receptor, primarily expressed on the surface of parathyroid chief cells. By binding to the transmembrane domain of the CaSR, this compound increases the receptor's affinity for extracellular calcium. This potentiation of CaSR signaling leads to the activation of intracellular pathways that inhibit the synthesis and secretion of PTH.
Figure 1: Simplified signaling pathway of this compound via the Calcium-Sensing Receptor (CaSR).
Proposed In Vivo Study in a Mouse Model of Secondary Hyperparathyroidism
This section outlines a proposed study to evaluate the in vivo efficacy of this compound in a diet-induced model of secondary hyperparathyroidism in mice.
Experimental Workflow
The following diagram illustrates the key phases of the proposed experimental workflow.
Figure 2: Proposed experimental workflow for the in vivo study of this compound.
Detailed Experimental Protocols
Animal Model and Induction of Secondary Hyperparathyroidism
-
Animal Strain: C57BL/6J mice, male, 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Hyperparathyroidism:
-
Prepare a custom diet containing 0.2% adenine (B156593) mixed with standard rodent chow.
-
Feed the mice with the adenine-rich diet for 4 weeks to induce chronic kidney disease and subsequent secondary hyperparathyroidism.
-
Monitor the health of the mice closely during the induction period.
-
This compound Formulation and Administration
-
Formulation:
-
Prepare a vehicle solution of 0.5% methylcellulose (B11928114) in sterile water.
-
Suspend this compound powder in the vehicle to achieve a final concentration for a 10 mg/kg dose in a volume of 10 mL/kg.
-
Ensure the suspension is homogenous by vortexing before each administration.
-
-
Administration:
-
Administer this compound or vehicle once daily via oral gavage.
-
The treatment period is 4 weeks.
-
Experimental Groups
-
Group 1: Sham Control (n=10): Mice fed a standard diet and receiving vehicle.
-
Group 2: Disease Model + Vehicle (n=10): Mice fed an adenine-rich diet and receiving vehicle.
-
Group 3: Disease Model + this compound (n=10): Mice fed an adenine-rich diet and receiving 10 mg/kg this compound.
Sample Collection and Analysis
-
Blood Sampling:
-
Collect blood samples via the tail vein at baseline (before treatment) and at the end of the study.
-
For terminal collection, use cardiac puncture under anesthesia.
-
Collect blood in serum separator tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate serum.
-
Store serum at -80°C until analysis.
-
-
Biochemical Analysis:
-
Measure serum PTH levels using a mouse PTH 1-84 ELISA kit.
-
Measure serum calcium and phosphate (B84403) levels using commercially available colorimetric assay kits.
-
Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to confirm renal impairment.
-
-
Tissue Collection:
-
At the end of the study, euthanize mice and collect the parathyroid glands and kidneys.
-
Fix tissues in 10% neutral buffered formalin for histological analysis.
-
Quantitative Data Presentation
The following tables present hypothetical data that could be expected from the proposed study, demonstrating the potential efficacy of this compound.
Table 1: Serum Biochemical Parameters at the End of the 4-Week Treatment Period
| Parameter | Sham Control | Disease Model + Vehicle | Disease Model + this compound (10 mg/kg) |
| PTH (pg/mL) | 50 ± 10 | 350 ± 50 | 120 ± 30 |
| Calcium (mg/dL) | 9.5 ± 0.5 | 8.0 ± 0.6 | 9.2 ± 0.4 |
| Phosphate (mg/dL) | 4.5 ± 0.8 | 9.0 ± 1.2 | 6.0 ± 1.0* |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 1.5 ± 0.3 | 1.4 ± 0.2 |
| BUN (mg/dL) | 25 ± 5 | 150 ± 20 | 145 ± 25 |
*Data are presented as mean ± SD. *p < 0.05 compared to the Disease Model + Vehicle group.
Table 2: Fold Change in Serum PTH from Baseline to End of Study
| Group | Baseline PTH (pg/mL) | End of Study PTH (pg/mL) | Fold Change |
| Disease Model + Vehicle | 340 ± 45 | 350 ± 50 | 1.03 |
| Disease Model + this compound (10 mg/kg) | 345 ± 55 | 120 ± 30 | 0.35 |
Conclusion
The provided application notes and protocols outline a robust framework for the in vivo evaluation of this compound in a mouse model of secondary hyperparathyroidism. Based on its mechanism of action and favorable preclinical safety profile, this compound holds significant potential as a therapeutic agent for hyperparathyroidism. The proposed study design, if executed, would provide crucial efficacy data to support its further development.
References
- 1. Development of AC265347-Inspired Calcium-Sensing Receptor Ago-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: AC-265347 Administration in Patient-Derived Xenograft (PDX) Models
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Calcium-sensing receptor residues with loss- and gain-of-function mutations are located in regions of conformational change and cause signalling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenografts as preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AC-265347 in the Study of G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-265347 is a potent and structurally distinct positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR).[1][2] Unlike other CaSR modulators such as cinacalcet, this compound exhibits biased signaling, preferentially activating specific downstream pathways, which may offer a superior therapeutic window with fewer side effects.[1][3] These characteristics make this compound a valuable tool for studying CaSR signaling and a promising therapeutic candidate, particularly in the context of neuroblastoma.[1][2]
This compound has been shown to inhibit neuroblastoma tumor growth by inducing cellular differentiation, a significant advantage over cytotoxic agents.[1][4] Notably, this anti-tumor effect is achieved without inducing hypocalcemia, a common and problematic side effect of other CaSR activators like cinacalcet.[1][2] The mechanism underlying this favorable profile lies in its ability to preferentially activate RHO GTPase signaling and ERK1/2 phosphorylation over pathways leading to calcium mobilization and endoplasmic reticulum (ER) stress.[1][4]
These application notes provide a comprehensive overview of the use of this compound in GPCR research, with a focus on its application in studying neuroblastoma. Detailed protocols for key experiments are provided to facilitate the use of this compound in the laboratory.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Neuroblastoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various neuroblastoma cell lines, demonstrating its limited cytotoxic effect. Data is compiled from publicly available research.[1]
| Cell Line | IC50 (µM) |
| LA-N-1 | > 200 |
| IMR5 | > 200 |
| SK-N-AS | > 200 |
| SH-SY5Y | > 200 |
| NGP | > 200 |
| BE(2)-C | > 200 |
Note: The high IC50 values suggest that the primary anti-tumor effect of this compound is not due to direct cytotoxicity but rather through the induction of cellular differentiation.
Table 2: Gene Expression Changes in Neuroblastoma Xenografts Treated with this compound
This table presents the fold change in gene expression in LA-N-1 and HSJD-NB-001 neuroblastoma xenograft models treated with this compound, as determined by RT-qPCR. The data highlights the induction of differentiation markers and a distinct signaling profile compared to the calcimimetic cinacalcet.[1][4]
| Gene | LA-N-1 Xenograft (Fold Change vs. Vehicle) | HSJD-NB-001 Xenograft (Fold Change vs. Vehicle) | Pathway/Function |
| Differentiation | |||
| CASR | 2.51 | 17.33 | Calcium-Sensing Receptor |
| NEFL | 1.47 | 1.23 | Neuronal Differentiation |
| NTRK1 | 1.76 | 0.69 | Neuronal Differentiation |
| TUBB3 | 1.41 | 0.94 | Neuronal Differentiation |
| Calcium Signaling & ER Stress | |||
| RYR2 | 1.15 | 1.16 | Calcium Signaling |
| CHOP | 0.78 | 1.18 | ER Stress |
| Cancer Testis Antigens (CTAs) | |||
| CTCFL | 1.90 | 1.22 | Immunotherapy Target |
| GAGE12J | 3.56 | 0.32 | Immunotherapy Target |
| NY-ESO-1 | 1.68 | 1.32 | Immunotherapy Target |
Experimental Protocols
Protocol 1: In Vitro Neuroblastoma Cell Differentiation Assay
This protocol describes how to induce differentiation in neuroblastoma cell lines using this compound and assess the morphological and molecular changes.
Materials:
-
Neuroblastoma cell lines (e.g., LA-N-1, IMR5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Microscope
-
Reagents for RNA extraction and RT-qPCR (e.g., TRIzol, cDNA synthesis kit, qPCR master mix)
-
Primers for differentiation markers (e.g., NEFL, NTRK1, TUBB3) and housekeeping genes.
Procedure:
-
Seed neuroblastoma cells in 6-well plates at a density that allows for long-term culture (e.g., 1 x 10^5 cells/well).
-
Allow cells to adhere overnight.
-
Treat cells with 1 µM this compound or vehicle (DMSO) for 14 days.[4]
-
Replace the medium with fresh medium containing this compound or vehicle every 2-3 days.
-
Monitor cells for morphological changes indicative of neuronal differentiation (e.g., neurite outgrowth, formation of dendritic networks) using a microscope. Capture images at regular intervals.
-
After 14 days, harvest the cells.
-
For gene expression analysis, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of neuronal differentiation markers by RT-qPCR.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
This protocol details the detection of phosphorylated ERK1/2, a key downstream target of this compound-mediated CaSR signaling.
Materials:
-
Neuroblastoma cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and starve them of serum for 2-4 hours before treatment.
-
Treat cells with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5][6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5][6]
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.[5][6]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5][6]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
Protocol 3: RhoA Activation Assay (G-LISA)
This protocol outlines a method to measure the activation of RhoA, a key downstream effector in the biased signaling pathway of this compound.
Materials:
-
Neuroblastoma cells
-
This compound
-
RhoA Activation Assay Biochem Kit (G-LISA format, e.g., from Cytoskeleton, Inc.)
-
Cell lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells according to the kit manufacturer's instructions.[7][8]
-
Determine the protein concentration of the lysates.
-
Add equal amounts of protein lysate to the Rho-GTP affinity plate.[7][8]
-
Incubate the plate to allow active RhoA to bind to the wells.
-
Wash the wells to remove unbound proteins.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the HRP detection reagent.
-
Read the absorbance at 490 nm using a microplate spectrophotometer.[7]
Protocol 4: In Vivo Neuroblastoma Xenograft Model
This protocol describes the establishment of a neuroblastoma xenograft model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID gamma mice)
-
Neuroblastoma cells (e.g., LA-N-1)
-
Matrigel
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of neuroblastoma cells mixed with Matrigel into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage.[4]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal health, including body weight, throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).
Mandatory Visualization
Caption: Biased signaling pathway of this compound at the CaSR.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 3.4. Western Blotting and Detection [bio-protocol.org]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sc.edu [sc.edu]
- 8. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
Protocol for the Dissolution of AC-265347 for In Vivo Experiments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
AC-265347 is a biased allosteric modulator of the calcium-sensing receptor (CaSR) with potential therapeutic applications. It is characterized as a calcimimetic that can reduce parathyroid hormone (PTH) levels. Proper dissolution and formulation of this compound are critical for ensuring accurate and reproducible results in in vivo studies. This document provides a detailed protocol for the preparation of this compound solutions suitable for administration in animal models.
Chemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for developing an appropriate dissolution protocol.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Weight | 283.39 g/mol |
| Formula | C₁₇H₁₇NOS |
| Appearance | Solid |
| Storage | Store at +4°C |
Data sourced from Tocris Bioscience.
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 28.34 | 100 |
| Ethanol | 28.34 | 100 |
Data sourced from Tocris Bioscience.[1]
Experimental Protocol: Preparation of this compound for Oral Gavage in Rodents
This protocol is designed for the preparation of a solution/suspension of this compound suitable for oral administration in mice or rats. This method employs common and generally well-tolerated vehicles for in vivo research.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the Required Amount of this compound: Determine the total amount of this compound needed based on the desired dose (e.g., mg/kg), the number of animals, and the dosing volume. For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 100 µL, you would need 0.25 mg of this compound per mouse.
-
Prepare the Vehicle Solution: A commonly used vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG400, Tween 80, and saline/PBS. A typical formulation is:
-
5-10% DMSO
-
30-40% PEG400
-
5% Tween 80
-
45-60% Saline or PBS
To prepare 1 mL of vehicle (10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline):
-
Add 100 µL of DMSO to a sterile tube.
-
Add 400 µL of PEG400.
-
Add 50 µL of Tween 80.
-
Add 450 µL of Saline or PBS.
-
Vortex thoroughly until the solution is homogeneous.
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the DMSO component of the vehicle first to the powder. Vortex until the compound is fully dissolved. This compound is readily soluble in DMSO.[1]
-
Sequentially add the PEG400 and Tween 80, vortexing after each addition.
-
Finally, add the saline or PBS to the mixture and vortex thoroughly to ensure a uniform suspension or solution. Gentle warming or brief sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
-
Final Preparation and Administration:
-
Visually inspect the solution to ensure homogeneity. If it is a suspension, ensure it is uniformly dispersed before each administration.
-
Administer the solution to the animals via oral gavage at the predetermined dose and volume.
-
Stability and Storage of Solutions:
-
It is recommended to prepare stock solutions and store them as aliquots in tightly sealed vials at -20°C for up to one month.[2]
-
For working solutions intended for in vivo use, it is best to prepare them fresh on the day of the experiment to ensure stability and prevent precipitation.[2]
-
Before use, allow the frozen stock solution to thaw at room temperature for at least 60 minutes.[2]
Signaling Pathway and Experimental Workflow
This compound acts as a biased allosteric modulator of the Calcium-Sensing Receptor (CaSR), influencing downstream signaling pathways such as pERK1/2 and IP1 accumulation, which ultimately leads to a reduction in parathyroid hormone (PTH) levels.
The following diagram outlines the experimental workflow for preparing this compound for in vivo experiments.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing AC-265347 Dosage and Mitigating Off-Target Effects
Welcome to the technical support center for AC-265347. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and troubleshooting for experiments involving this novel biased allosteric modulator of the Calcium-Sensing Receptor (CaSR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor (GPCR).[1][2] Unlike older calcimimetics such as cinacalcet, this compound exhibits biased signaling.[1][2] This means it preferentially activates specific downstream intracellular pathways. In the context of neuroblastoma, it has been shown to promote tumor cell differentiation and inhibit growth without significantly affecting plasma calcium levels, a common off-target effect of other CaSR activators.[1][2][3]
Q2: What are the key signaling pathways activated by this compound?
A2: this compound-mediated activation of CaSR has been shown to stimulate the RHO GTPases signaling pathway.[1][2][3] Additionally, CaSR activation is known to lead to the phosphorylation of ERK1/2.[4][5] The biased nature of this compound suggests a preference for these pathways over those that lead to significant changes in calcium homeostasis.
Q3: What is the main off-target effect to be aware of with calcimimetics, and does this compound exhibit this?
A3: A primary concern with calcimimetics is hypocalcemia, a lowering of calcium levels in the blood, which can be dose-limiting.[2][6] this compound has been specifically identified as a promising therapeutic agent because it inhibits neuroblastoma tumor growth without causing hypocalcemia.[2][6]
Q4: What are the recommended starting concentrations for in vitro and in vivo experiments?
A4: Based on published studies in neuroblastoma models:
-
In Vitro: A concentration of 1 µM has been effectively used in cell culture experiments to induce differentiation in neuroblastoma cell lines such as LA-N-1 and IMR5.[6]
-
In Vivo: A dosage of 10 mg/kg has been used in mouse xenograft models of neuroblastoma.[2][6]
Q5: What are the expected IC50 values for this compound in neuroblastoma cell lines?
A5: Studies have indicated that this compound exhibits "elevated IC50 values" in neuroblastoma cell lines.[2] This suggests that the compound is not primarily cytotoxic but rather induces a cytostatic or differentiation-promoting effect. Therefore, a traditional IC50 value for cell death may not be the most relevant metric. Researchers should instead assess markers of differentiation or proliferation inhibition.
Troubleshooting Guides
Issue 1: Low Potency or Lack of Efficacy in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | While 1 µM is a good starting point, the optimal concentration can be cell line-dependent. Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific neuroblastoma cell line. |
| Incorrect Assessment of Efficacy | This compound primarily induces differentiation rather than cell death. Instead of relying solely on cytotoxicity assays (e.g., MTT for cell death), assess markers of neuronal differentiation (e.g., neurite outgrowth, expression of markers like NF68 and TrkA) or cell proliferation (e.g., Ki67 staining, cell counting over time). |
| Low CaSR Expression in Cell Line | The efficacy of this compound is dependent on the expression of its target, the CaSR. Verify CaSR expression in your cell line of choice via RT-qPCR or Western blotting. |
| Compound Instability or Precipitation | This compound may precipitate in media. Ensure the final DMSO concentration is low (typically <0.5%). Visually inspect media for any precipitate after adding the compound. If precipitation occurs, try serial dilutions in pre-warmed media. |
Issue 2: Inconsistent Results in In Vivo Studies
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing Regimen | A 10 mg/kg dose has been reported. However, the optimal frequency and duration of administration may need to be determined empirically for your specific tumor model and research question. Consider starting with daily administration and monitor tumor growth and animal well-being closely. |
| Tumor Model Variability | The response to this compound can be model-dependent. Ensure your xenograft model has validated CaSR expression. If using patient-derived xenografts (PDXs), be aware that inherent tumor heterogeneity can lead to variable responses. |
| Compound Formulation and Administration | Ensure the vehicle used to dissolve and administer this compound is appropriate and does not cause adverse effects. Prepare fresh formulations regularly to avoid degradation. |
Data Summary
Table 1: In Vitro and In Vivo Dosage Information for this compound in Neuroblastoma Models
| Experimental System | Cell/Tumor Lines | Recommended Dosage/Concentration | Observed Effect | Reference |
| In Vitro | LA-N-1, IMR5 | 1 µM | Induction of neuronal differentiation | [6] |
| In Vivo | LA-N-1, HSJD-NB-001 (PDX) | 10 mg/kg | Inhibition of tumor growth | [2][6] |
Key Experimental Protocols
Cell Viability and Differentiation Assay
-
Cell Seeding: Plate neuroblastoma cells (e.g., LA-N-1, IMR5) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) in pre-warmed cell culture media. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Treat cells with the varying concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for a period sufficient to observe effects on differentiation (e.g., 72 hours to 14 days).
-
Assessment of Viability/Proliferation:
-
Use a suitable cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels as an indicator of metabolically active cells.
-
Alternatively, perform cell counting at different time points.
-
-
Assessment of Differentiation:
-
Visually assess neurite outgrowth using phase-contrast microscopy.
-
Perform immunofluorescence or Western blotting for neuronal differentiation markers (e.g., β-III tubulin, NF68, TrkA).
-
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of neuroblastoma cells (e.g., 5 x 10^6 LA-N-1 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using caliper measurements.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Compound Administration: Prepare this compound in a suitable vehicle for intraperitoneal or oral administration at a dose of 10 mg/kg. The administration frequency should be determined based on the experimental design, with daily administration being a common starting point. The control group should receive the vehicle only.
-
Data Collection: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint: At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for differentiation markers, Western blotting for signaling pathway components).
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound biased signaling pathway in neuroblastoma.
Caption: Experimental workflow for this compound dosage optimization.
References
- 1. Calcium-sensing receptor-mediated ERK1/2 activation requires Galphai2 coupling and dynamin-independent receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia | MDPI [mdpi.com]
- 4. ERK signaling mediates CaSR-promoted axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
AC-265347 Formulation with PEG400: A Technical Support Resource for Animal Studies
This technical support center provides guidance for researchers and scientists utilizing Polyethylene (B3416737) Glycol 400 (PEG400) as a vehicle for the preclinical evaluation of AC-265347. The information is presented in a question-and-answer format to directly address potential challenges during formulation, administration, and data interpretation.
Disclaimer: Publicly available literature does not provide a specific, validated formulation protocol for this compound with PEG400. The following guidance is based on the known properties of this compound, the characteristics of PEG400 as a vehicle, and established best practices for preclinical formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[1][2][3][4] It is structurally distinct from other CaSR modulators like cinacalcet.[2][4] Its mechanism involves enhancing the sensitivity of the CaSR to extracellular calcium. In some preclinical models, this compound has been shown to inhibit tumor growth by inducing differentiation without causing significant hypocalcemia.[1] Microarray analyses suggest that this compound may modulate the CaSR signaling pathway towards distinct intracellular pathways, including the upregulation of RHO GTPases signaling.[1] While your query mentioned the androgen receptor, the primary target of this compound identified in the scientific literature is the Calcium-Sensing Receptor.
Q2: Why is PEG400 being considered as a vehicle for this compound?
A2: PEG400 is a low-molecular-weight grade of polyethylene glycol that is frequently used as a co-solvent in preclinical studies to formulate compounds with low aqueous solubility.[5] For lipophilic drugs, PEG400 can enhance solubility and, in some cases, improve oral bioavailability.[5][6] Given that many small molecule modulators are poorly soluble in water, PEG400 is a logical starting point for developing a formulation suitable for oral administration in animal studies.
Q3: What are the known effects of PEG400 on animal physiology?
A3: PEG400 is generally considered safe for preclinical use, but it is not an inert vehicle and can have physiological effects, particularly at higher concentrations.[7][8] Researchers should be aware of the following potential effects:
-
Gastrointestinal Effects: High concentrations of PEG400 can cause loose stools or diarrhea due to its cathartic effects.[9][10] Repeated oral administration of concentrated PEG400 has been shown to induce mucosal changes in the stomach of rats.[8]
-
Renal Effects: High doses of PEG400 may lead to reversible renal toxicity, including cloudy swelling of kidney cells and increased glomerular volume.[9][11][12]
-
Pharmacokinetic Interactions: PEG400 can influence the absorption and metabolism of the administered drug. It has been shown to reversibly open intestinal paracellular tight junctions and can inhibit efflux transporters like P-glycoprotein, potentially increasing systemic exposure of co-administered drugs.[7][13][14][15][16][17]
Troubleshooting Guide
Formulation and Administration
Q4: My this compound and PEG400 formulation is too viscous for accurate oral gavage. What can I do?
A4: High viscosity is a common issue with PEG400-based formulations, especially at high concentrations.
-
Dilution: The most straightforward solution is to dilute the formulation with a co-solvent. Water is a common choice, creating a PEG400/water co-solvent system.[18] A 60:40 (v/v) ratio of PEG400 to water is a good starting point.[18] You may need to create a ternary system, for example, with Propylene Glycol (PG), to achieve the desired solubility and viscosity.
-
Gentle Warming: Gently warming the formulation to 30-40°C can reduce viscosity. However, you must first confirm the thermal stability of this compound to avoid degradation.[18]
Q5: The compound is precipitating out of the PEG400 formulation. How can I resolve this?
A5: Precipitation indicates that the compound's solubility limit has been exceeded in the chosen vehicle.
-
Solubility Assessment: First, determine the solubility of this compound in pure PEG400 and various PEG400/water mixtures to identify the optimal solvent ratio.
-
Co-solvents: The addition of other co-solvents, such as DMSO or ethanol, in small percentages can improve solubility. A formulation containing 20% DMSO, 40% PEG400, and 30% citrate (B86180) buffer has been used for other poorly soluble compounds.[19]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous component of the co-solvent system may improve its solubility.
-
Fresh Preparation: Always prepare the formulation fresh on the day of the experiment to minimize the risk of precipitation over time.[18]
In Vivo Observations
Q6: The animals are experiencing diarrhea and weight loss after dosing. Is this expected?
A6: Yes, gastrointestinal disturbances are a known side effect of PEG400, especially at higher concentrations.[9][10]
-
Vehicle-Only Control Group: It is crucial to include a control group that receives only the PEG400 vehicle. This will help you differentiate between the effects of the vehicle and the effects of this compound.
-
Reduce PEG400 Concentration: If the side effects are severe, try to reduce the concentration of PEG400 in your formulation by diluting it with water, as long as the solubility of this compound is maintained.
-
Monitor Animal Welfare: Closely monitor the animals for signs of distress, dehydration, and weight loss. Ensure they have free access to water.[9]
Q7: I am seeing unexpected results in my study. Could the PEG400 vehicle be interfering?
A7: It is possible. PEG400 is known to have biological effects that can influence experimental outcomes.
-
Pharmacokinetic Modulation: PEG400 can alter the absorption and distribution of the drug being tested.[13][20] It can increase the systemic exposure of some drugs by enhancing their solubility and permeability.[7][15][16][17]
-
Physiological Effects: As mentioned, PEG400 can have direct effects on the gastrointestinal tract and kidneys.[8][9][11][12] These effects could confound the interpretation of results if not properly controlled for. A vehicle-only control group is essential for accurate interpretation.
Experimental Protocols
Protocol 1: Preparation of a PEG400-based Formulation for Oral Gavage
-
Determine Solubility: First, experimentally determine the solubility of this compound in 100% PEG400 and in various mixtures of PEG400 and water (e.g., 80:20, 60:40, 50:50 v/v) to find a suitable vehicle that dissolves the required concentration of the compound.
-
Vehicle Preparation: Prepare the chosen vehicle by accurately measuring and mixing the PEG400 and any co-solvents (e.g., deionized water).
-
Compound Addition: Slowly add the accurately weighed this compound powder to the vehicle while continuously vortexing or stirring.
-
Ensure Complete Dissolution: Continue mixing until the compound is fully dissolved. A clear solution should be obtained. Visual inspection against a light and dark background is recommended to check for any undissolved particles.
-
Gentle Warming (Optional): If needed, the mixture can be gently warmed (30-40°C) in a water bath to aid dissolution. The stability of this compound at this temperature should be confirmed beforehand.
-
Fresh Preparation: Prepare the formulation fresh on the day of dosing to ensure its stability and prevent precipitation.[18]
Protocol 2: Oral Gavage Administration in Rodents
-
Animal Acclimatization: Allow the animals (e.g., male Sprague-Dawley rats or C57BL/6 mice) to acclimate to the facility for at least 3 days before the study.[18]
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing to reduce variability in gastric emptying and absorption. Ensure free access to water.[18]
-
Dose Calculation: Calculate the volume of the formulation to be administered to each animal based on its most recent body weight.
-
Administration: Administer the formulation using a proper-sized, ball-tipped oral gavage needle. Handle the animals gently to minimize stress, as stress can impact physiological parameters. The use of brief isoflurane (B1672236) anesthesia may be considered to reduce stress and the risk of procedural errors.[21]
-
Observation: After dosing, monitor the animals for any adverse reactions.
Quantitative Data Summary
Table 1: Summary of PEG400 Effects on Bioavailability of Different Compounds
| Compound | Animal Model | PEG400 Concentration | Effect on Bioavailability | Reference |
| Berberine (B55584) | Mice | 50% | Increased AUC from 30.6 to 188.1 ng h/mL | [7][16] |
| Carbamazepine | Rats | 60% | Systemic availability > 90% | [6] |
| Ranitidine | Human (males) | 0.75g dose | 63% increase in bioavailability | [22] |
| Mycophenolic Acid | Rats | Single oral dose | Increased plasma concentrations (AUC increased by 45.53%) | [20] |
Table 2: Summary of Toxicological Observations for PEG400
| Animal Model | Dose | Route | Key Observations | Reference |
| Rats | 5.0 ml/kg/day for 13 weeks | Gavage | Loose feces, slight decrease in food consumption and body weight, increased water consumption, small increases in kidney weights. | [9] |
| Rats | 5, 50, or 100 v/v% (5 ml/kg/day) for 15 days | Gavage | Dose-dependent gastric mucosal changes. | [8] |
| Dogs | 6.34 and 8.45 g/kg/day for 30 days | IV Injection | Dry mouth and nasal mucus membranes. At the highest dose, reversible cloudy swelling of kidney cells and increased glomerular volume. | [11][12] |
| Monkeys | 60% concentration | IV Infusion | Reduced seizure frequency but also exhibited severe side effects. | [23] |
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound as a positive allosteric modulator of the CaSR.
References
- 1. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor: Pharmacological Investigation of Structural Modifications at the Stereogenic Centre | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of AC265347-Inspired Calcium-Sensing Receptor Ago-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyethylene Glycol 400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26284H [pubs.rsc.org]
- 8. Gastric mucosal changes induced by polyethylene glycol 400 administered by gavage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of polyethylene glycol 400 (PEG 400) following 13 weeks of gavage treatment in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Systemic toxicity and toxicokinetics of a high dose of polyethylene glycol 400 in dogs following intravenous injection | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Mycophenolic Acid Through In Vitro and In Vivo Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. daily oral gavage: Topics by Science.gov [science.gov]
- 22. Polyethylene glycol 400 enhances the bioavailability of a BCS class III drug (ranitidine) in male subjects but not females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy and toxicity of the solvent polyethylene glycol 400 in monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AC-265347 and Biased Allosteric Modulators of the Calcium-Sensing Receptor (CaSR)
Disclaimer: There is no publicly available information to suggest that the therapeutic development of AC-265347 has been discontinued. In fact, preclinical studies highlight it as a promising compound, particularly due to its ability to modulate the Calcium-Sensing Receptor (CaSR) with a reduced risk of hypocalcemia compared to other calcimimetics like cinacalcet.[1][2][3][4] This document serves as a technical resource for researchers and drug development professionals investigating this compound and other biased allosteric modulators of the CaSR, focusing on potential challenges and key experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from first-generation calcimimetics like cinacalcet?
A1: this compound is a third-generation, structurally distinct positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[1][3][4] Unlike cinacalcet, which can cause significant hypocalcemia (low blood calcium levels) that limits its therapeutic use, this compound demonstrates a lower propensity for this adverse effect in preclinical models.[1][2][3][4][5] This improved safety profile is attributed to its "biased signaling" properties, meaning it preferentially activates specific downstream signaling pathways of the CaSR.[1][2][3][4]
Q2: What is "biased signaling" in the context of this compound and the CaSR?
A2: Biased signaling, or biased agonism, refers to the ability of a ligand (like this compound) to stabilize a specific conformation of a receptor (the CaSR), leading to the activation of a subset of its downstream signaling pathways over others. In the case of this compound, it appears to preferentially modulate pathways related to cell differentiation and tumor growth inhibition in neuroblastoma models, without strongly activating the pathways that regulate systemic calcium homeostasis.[1][2][3][4] This is in contrast to cinacalcet, which more broadly activates CaSR signaling, leading to both therapeutic effects and off-target effects like hypocalcemia.
Q3: What are the potential therapeutic applications of this compound?
A3: Preclinical research strongly suggests a therapeutic potential for this compound in neuroblastoma, where it has been shown to inhibit tumor growth by inducing differentiation.[1][2][3] Its favorable safety profile regarding calcium levels makes it an attractive candidate for this pediatric cancer.[1][2][3][4] Additionally, its mechanism of action as a CaSR PAM suggests potential utility in other conditions where CaSR modulation is beneficial, such as certain types of hyperparathyroidism, though this is less explored.
Q4: What are some potential challenges or reasons that could lead to the discontinuation of a compound like this compound during development?
A4: While there is no evidence of discontinuation for this compound, general challenges in drug development that could lead to such a decision include:
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Unforeseen Toxicity: Discovery of unexpected toxicities in longer-term animal studies or early-phase human trials.
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Poor Pharmacokinetics: Issues with absorption, distribution, metabolism, or excretion (ADME) that make it difficult to achieve therapeutic concentrations in humans.
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Lack of Efficacy: The compound may not show the expected therapeutic benefit in human clinical trials, despite promising preclinical data.
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Manufacturing and Scalability Issues: Difficulties in producing the compound at a large scale with high purity and consistency.
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Strategic Business Decisions: Pharmaceutical companies may discontinue promising compounds for strategic reasons, such as a shift in therapeutic focus or the emergence of a competitor with a better profile.
Troubleshooting Guide for In Vitro and In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent cellular response to this compound in vitro | Cell line-dependent expression of CaSR. | - Screen multiple cell lines for CaSR expression levels via qPCR or Western blot.- Consider using a cell line with inducible CaSR expression for more controlled experiments. |
| Differences in extracellular calcium concentration in media. | - Standardize and report the calcium concentration in your cell culture media, as it can affect CaSR activation. | |
| This compound does not inhibit tumor growth in a specific patient-derived xenograft (PDX) model | Low or absent CaSR expression in the PDX model. | - Perform immunohistochemistry or RNA-seq on the PDX tumors to confirm CaSR expression before initiating in vivo studies.[1] |
| Model-dependent response to calcimimetics. | - Test the compound in multiple, well-characterized PDX models to understand the spectrum of response.[1] | |
| Difficulty in demonstrating biased signaling | Insufficient number of signaling pathways assayed. | - To claim biased signaling, multiple downstream pathways must be assessed (e.g., intracellular calcium mobilization, ERK1/2 phosphorylation, IP1 accumulation, RHO GTPase activation).[1] |
| Inappropriate assay conditions. | - Optimize assay conditions (e.g., time points, agonist concentrations) for each signaling pathway. |
Data Summary Tables
Table 1: Comparative Effects of this compound and Cinacalcet in Preclinical Models
| Parameter | This compound | Cinacalcet | Reference |
| Plasma Calcium Levels | No significant reduction | Significant reduction (hypocalcemia) | [1][4] |
| Neuroblastoma Tumor Growth Inhibition | Significant inhibition | Significant inhibition | [1] |
| Induction of Cell Differentiation | Yes | Yes | [1] |
| Induction of ER Stress and Apoptosis | No | Yes | [1] |
| Upregulation of Calcium Signaling Genes | No | Yes | [1] |
| Upregulation of RHO GTPases Signaling | Yes | No | [1] |
| Upregulation of Cancer Testis Antigens (CTAs) | Yes | Yes | [1] |
Key Experimental Protocols
Protocol 1: In Vivo Assessment of Tumor Growth Inhibition in a Neuroblastoma Xenograft Model
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Animal Model: Utilize immunodeficient mice (e.g., athymic nude mice).
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Cell Implantation: Subcutaneously inject a human neuroblastoma cell line (e.g., LA-N-1) known to express CaSR.
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Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
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Drug Administration: Administer this compound, cinacalcet, or vehicle control via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
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Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
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Monitoring: Monitor animal weight and overall health for signs of toxicity.
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Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint, or for a specified duration.
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Tissue Collection: At the end of the study, collect tumors for downstream analysis (e.g., immunohistochemistry, gene expression analysis).
Protocol 2: Analysis of Biased Signaling via Downstream Pathway Activation
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Cell Culture: Use a stable cell line expressing the human CaSR (e.g., HEK293-CaSR).
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Compound Treatment: Treat cells with varying concentrations of this compound or a reference compound in the presence of a fixed concentration of extracellular calcium.
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Assay for Intracellular Calcium Mobilization: Use a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and measure changes in intracellular calcium concentration using a fluorometric imaging plate reader.
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Assay for ERK1/2 Phosphorylation: After treatment, lyse the cells and perform a Western blot using antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2.
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Assay for IP1 Accumulation: Utilize a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit to measure the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of Gq/11 signaling.
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Data Analysis: Quantify the potency (EC50) and efficacy (Emax) for each compound in each assay. A significant difference in the relative potency or efficacy between pathways indicates biased signaling.
Visualizations
Caption: Biased signaling of this compound at the CaSR.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development of AC265347-Inspired Calcium-Sensing Receptor Ago-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting AC-265347 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AC-265347 in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
AC-26534T is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR) with intrinsic agonist activity, also known as an ago-PAM.[1][2] It is structurally distinct from other CaSR modulators like cinacalcet. Its primary mechanism involves binding to an allosteric site on the CaSR, enhancing the receptor's sensitivity to extracellular calcium and also directly activating it. A key feature of this compound is its biased signaling, preferentially activating the ERK1/2 phosphorylation (pERK1/2) pathway over intracellular calcium mobilization.[1]
Q2: Which enantiomer of this compound is more potent?
The (S)-enantiomer of this compound is reported to be approximately 10 to 20-fold more potent than the (R)-enantiomer.[3]
Q3: What are the recommended storage conditions for this compound?
For solid this compound, it is recommended to store it at +4°C. Stock solutions should be prepared fresh, but if necessary, can be stored in aliquots in tightly sealed vials at -20°C for up to one month. Before use, allow the product to warm to room temperature for at least 60 minutes.
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in DMSO and ethanol, with a maximum concentration of 100 mM (28.34 mg/mL).
Troubleshooting Guide
Issue 1: High Variability in pERK1/2 Assay Results
Potential Cause 1: Cell Culture Conditions
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Inconsistent Cell Density: Variations in cell seeding density can lead to differences in the basal level of ERK1/2 phosphorylation.
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Solution: Ensure consistent cell seeding density across all wells and plates. Allow cells to reach 80-90% confluency before the assay.
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Serum Starvation: Incomplete serum starvation or variations in starvation time can result in high background pERK1/2 levels.
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Solution: Optimize and standardize the serum starvation period (typically 12-24 hours) to reduce basal ERK1/2 activation.
Potential Cause 2: Reagent Handling and Preparation
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Improper this compound Dilution: Inaccurate serial dilutions can lead to inconsistent dose-response curves.
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Solution: Prepare fresh serial dilutions for each experiment. Use low-binding tubes and pipette tips to prevent loss of compound.
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Degradation of this compound: Improper storage of stock solutions can lead to reduced potency.
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Solution: Aliquot stock solutions and store them at -20°C. Avoid repeated freeze-thaw cycles.
Potential Cause 3: Assay Protocol
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Inconsistent Incubation Times: Variations in the timing of compound addition, cell lysis, or antibody incubation can affect results.
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Solution: Use a multichannel pipette for simultaneous addition of reagents where possible. Strictly adhere to the optimized incubation times for each step.
Issue 2: No or Low Response in Calcium Mobilization Assays
Potential Cause 1: Cell Line and Receptor Expression
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Low CaSR Expression: The cell line used may not express sufficient levels of the Calcium-Sensing Receptor.
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Solution: Verify CaSR expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express CaSR, such as HEK293 cells stably transfected with the human CaSR.
Potential Cause 2: Assay Buffer Composition
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Presence of Calcium: Since this compound is a PAM, its activity can be influenced by the concentration of extracellular calcium.
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Solution: Carefully control and standardize the calcium concentration in your assay buffer. To observe the ago-PAM activity, assays can be performed in a low calcium environment.
Potential Cause 3: Dye Loading and Measurement
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Suboptimal Dye Concentration or Incubation Time: Inefficient loading of calcium indicator dyes (e.g., Fluo-4 AM) can result in a poor signal-to-noise ratio.
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Solution: Optimize the concentration of the fluorescent dye and the incubation time to ensure adequate loading without causing cellular stress.
Issue 3: Inconsistent Results in Rho GTPase Activation Assays
Potential Cause 1: Cell Lysis and Protein Handling
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GTPase Inactivation: Rho GTPases can be rapidly inactivated after cell lysis.
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Solution: Perform all cell lysis and subsequent steps on ice or at 4°C to minimize GTPase activity changes. Use a lysis buffer containing protease and phosphatase inhibitors.
Potential Cause 2: Pull-down Efficiency
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Inactive Bait Protein: The GST-fusion protein used for the pull-down (e.g., GST-Rhotekin-RBD) may be inactive.
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Solution: Ensure the bait protein is properly folded and active. Prepare fresh bait protein for each set of experiments.
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Insufficient Incubation Time: Inadequate incubation of the cell lysate with the bait protein-bead complex can lead to incomplete pull-down of active Rho.
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Solution: Optimize the incubation time for the pull-down step to ensure maximal binding.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cellular Proliferation | Not Specified | Potency | 30 nM | [3] |
| Phosphatidylinositol (PI) Hydrolysis | Not Specified | Potency | 10 nM | [3] |
| CaSR Allosteric Modulation | Not Specified | pEC50 | 7.8 - 8.1 |
Table 2: In Vivo Dosage of this compound
| Animal Model | Route of Administration | Dosage | Effect | Reference |
| Rat | Oral | 10 mg/kg | Reduction in serum parathyroid hormone (PTH) | [4] |
Experimental Protocols
Protocol 1: pERK1/2 Phosphorylation Assay
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Cell Seeding: Seed HEK293 cells (or other suitable cell line) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
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Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free medium to the desired concentrations.
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Cell Treatment: Remove the serum-free medium and add the this compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., a known ERK activator). Incubate for the desired time (e.g., 5-30 minutes).
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Cell Lysis: Aspirate the medium and add 1X lysis buffer containing protease and phosphatase inhibitors to each well. Incubate on ice for 20 minutes with gentle shaking.
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Quantification: Determine the concentration of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates using a suitable detection method, such as a sandwich ELISA kit or Western blotting.
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Data Analysis: Normalize the pERK1/2 signal to the total ERK1/2 signal for each sample. Plot the normalized data against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Rho GTPase Activation Assay (Pull-down based)
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Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at the desired concentration and for the optimal time.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with a Rho activation assay lysis buffer. Scrape the cells and centrifuge to pellet cell debris.
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Protein Quantification: Determine the protein concentration of the supernatant.
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Pull-down: To equal amounts of protein from each sample, add a GST-fusion protein of a Rho effector that specifically binds to active Rho (e.g., GST-Rhotekin-RBD) coupled to glutathione-agarose beads.
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Incubation: Incubate the samples at 4°C with gentle rotation for 1 hour.
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Washing: Pellet the beads by centrifugation and wash them three times with the lysis buffer to remove non-specifically bound proteins.
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Elution and Western Blotting: Resuspend the beads in Laemmli sample buffer, boil, and centrifuge. Run the supernatant on an SDS-PAGE gel and transfer to a PVDF membrane.
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Detection: Probe the membrane with a primary antibody specific for the Rho GTPase of interest (e.g., RhoA), followed by an HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence detection system.
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Total Rho Control: Load a small fraction of the initial cell lysate to determine the total amount of the Rho GTPase in each sample.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Characterization of highly efficacious allosteric agonists of the human calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of AC265347-Inspired Calcium-Sensing Receptor Ago-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
AC-265347 off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-265347. The information focuses on potential off-target effects at high concentrations and is based on publicly available data.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR) with intrinsic agonism, meaning it enhances the receptor's sensitivity to its natural ligand (extracellular calcium) and can also directly activate the receptor to a certain degree.[1][2] It belongs to a different chemical class than the well-known CaSR modulator, cinacalcet.[1][3]
Q2: Has the selectivity of this compound been characterized?
Early characterization demonstrated that this compound is selective for the CaSR, with no off-target activation observed at the GABA-B and PTH1 receptors.[1] Additionally, unlike cinacalcet, this compound does not inhibit the cytochrome P450 isozyme CYP2D6.[2] However, comprehensive screening data against a broad panel of kinases and other receptors at high concentrations is not extensively available in the public domain.
Q3: What are the known downstream signaling effects of this compound?
This compound exhibits biased signaling compared to other CaSR modulators like cinacalcet. It preferentially potentiates the phosphorylation of ERK1/2 over the mobilization of intracellular calcium.[4] In studies on neuroblastoma, microarray analysis revealed that this compound upregulates pathways associated with RHO GTPases and cancer testis antigens, while having a lesser effect on genes involved in calcium signaling and endoplasmic reticulum (ER) stress compared to cinacalcet.[5][6][7]
Q4: Are there any known off-target effects of this compound at high concentrations?
There is limited publicly available data specifically detailing the off-target effects of this compound at high concentrations from broad screening panels (e.g., kinase or receptor panels). The discontinuation of its clinical evaluation for undisclosed reasons suggests that potential liabilities might have been identified.[1] Researchers should exercise caution when using high concentrations in their experiments and consider the possibility of uncharacterized off-target activities.
Q5: What is the key difference in the in vivo side effect profile of this compound compared to cinacalcet?
A significant advantage of this compound observed in preclinical studies is its reduced propensity to cause hypocalcemia, a common dose-limiting side effect of cinacalcet.[3][5][6] This is likely due to its biased signaling profile at the CaSR.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype at high concentrations (>10 µM) not consistent with CaSR activation. | Potential off-target activity. At high concentrations, small molecules can bind to secondary, lower-affinity targets. | 1. Perform a dose-response curve to determine if the effect is concentration-dependent and distinct from the on-target EC50. 2. Use a structurally distinct CaSR modulator as a control to see if the effect is specific to the this compound chemical scaffold. 3. If available, test the S- and R-enantiomers; the S-enantiomer is reportedly 10-20 fold more potent at the CaSR. A lack of stereoselectivity in the unexpected phenotype could suggest an off-target effect.[2] 4. Consider performing a broad kinase or receptor screen if the phenotype is robust and reproducible. |
| Discrepancy in signaling pathway activation compared to literature (e.g., expecting calcium mobilization but observing other pathway activation). | Biased signaling of this compound. The compound is known to preferentially activate the pERK1/2 pathway over intracellular calcium mobilization.[4] | 1. Assay for multiple downstream signaling readouts of CaSR activation, including pERK1/2, inositol (B14025) phosphate (B84403) (IP) accumulation, and intracellular calcium flux. 2. Compare the signaling profile to that of a different CaSR agonist, like cinacalcet, in your experimental system. |
| Inconsistent results between different cell lines or tissues. | Differential expression of CaSR or downstream signaling partners. The cellular context can significantly influence the outcome of CaSR modulation. | 1. Confirm CaSR expression levels in your experimental models via qPCR or western blot. 2. Characterize the baseline activity of the signaling pathways of interest in your specific cell type. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value | Reference |
| Cellular Proliferation | EC50 | 30 nM | [2] |
| Phosphatidylinositol (PI) Hydrolysis | EC50 | 10 nM | [2] |
Table 2: Comparative Activity of this compound Enantiomers
| Enantiomer | Potency Comparison | Reference |
| (S)-AC-265347 | ~10-20 fold more potent than (R)-AC-265347 | [2] |
Experimental Protocols
Protocol 1: Assessing On-Target vs. Off-Target Effects Using a CaSR Knockout/Knockdown Model
This protocol is designed to differentiate between cellular effects mediated by the intended target (CaSR) and potential off-target effects.
Caption: Workflow to distinguish on-target from off-target effects.
Signaling Pathway Diagrams
Diagram 1: Biased Signaling of this compound at the Calcium-Sensing Receptor (CaSR)
This diagram illustrates the preferential signaling of this compound through the Gq/11-PLC-IP and MAPK/ERK pathways.
Caption: Biased signaling of this compound at the CaSR.
References
- 1. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A broad kinase inhibitor library live cell imaging screen using liver, kidney and cardiac hiPSC-ICAM1-eGFP reporter lineages identifies liabilities for TNFα pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of AC265347-Inspired Calcium-Sensing Receptor Ago-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: AC-265347 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the calcimimetic compound AC-265347. Our resources are designed to address specific issues that may arise during in vivo experiments.
Troubleshooting Guide: Unexpected Hypocalcemia
A key characteristic of this compound is its ability to modulate the calcium-sensing receptor (CaSR) without inducing hypocalcemia, a common side effect of other calcimimetics like cinacalcet.[1][2][3] If you observe a decrease in plasma calcium levels in your animal models following this compound administration, it is an unexpected result. This guide provides a structured approach to troubleshooting this issue.
Step 1: Verify Experimental Parameters
| Parameter | Action | Rationale |
| Compound Identity and Purity | Confirm the identity and purity of the this compound batch using appropriate analytical methods (e.g., HPLC, mass spectrometry). | To rule out contamination with other compounds or degradation of this compound. |
| Dosage and Administration | Double-check all calculations for dosage and ensure the correct dose was administered. Verify the route and frequency of administration match the intended protocol. | Inaccurate dosing can lead to off-target effects. |
| Vehicle Control | Review the preparation and administration of the vehicle control. Ensure the vehicle itself is not causing unexpected physiological changes. | The vehicle should be inert and not contribute to changes in calcium levels. |
| Animal Model | Confirm the health status and baseline physiological parameters of the animal model. Review literature for any known sensitivities of the specific strain to CaSR modulators. | Underlying health issues or genetic predispositions in the animal model could influence the outcome. |
Step 2: Investigate Alternative Causes
If experimental parameters are confirmed to be correct, consider other potential causes for the observed hypocalcemia.
Caption: Troubleshooting workflow for unexpected hypocalcemia.
Frequently Asked Questions (FAQs)
Q1: Does this compound cause hypocalcemia?
A1: No. Published preclinical studies have shown that this compound is a promising therapeutic agent because it can achieve its desired therapeutic effect, such as reducing neuroblastoma tumor growth, without affecting plasma calcium levels.[1][2][3] This is in contrast to other CaSR positive allosteric modulators like cinacalcet, which are known to cause unmanageable hypocalcemia in patients.[1][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR), a G protein-coupled receptor (GPCR).[1] It exhibits "biased signaling," meaning it preferentially activates specific downstream intracellular pathways over others. While it modulates the CaSR, it does so in a way that does not significantly impact the pathways that regulate plasma calcium homeostasis.[1][2] Instead, in the context of neuroblastoma, it has been shown to upregulate pathways linked to RHO GTPases signaling, leading to tumor cell differentiation.[1][2]
Caption: Biased signaling of this compound vs. Cinacalcet.
Q3: How does this compound differ from cinacalcet?
A3: Both are allosteric modulators of the CaSR. However, cinacalcet's activation of the CaSR leads to endoplasmic reticulum (ER) stress, apoptosis, and significant hypocalcemia.[1][3] this compound, through its biased signaling, promotes anti-tumor effects via different pathways (e.g., Rho GTPases) and does not significantly upregulate genes involved in calcium signaling or ER stress, thus avoiding hypocalcemia.[1][2]
Q4: What are the recommended in vivo dosing and administration for this compound?
A4: Based on published studies, a dose of 10 mg/kg of this compound has been used in mouse models.[3] The administration details would depend on the specific experimental design, but oral gavage is a common method for this class of compounds.
Experimental Protocols
Protocol: In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol is a general guideline based on published research.[3] Researchers should adapt it to their specific experimental needs.
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Animal Model: Healthy athymic mice are suitable for xenograft studies.
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Compound Preparation:
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Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle should be based on the compound's solubility and route of administration.
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Prepare the dosing solution to achieve a final concentration for a 10 mg/kg dose based on the average weight of the mice.
-
-
Administration:
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Administer the prepared this compound solution or vehicle control to the mice. Oral gavage is a common route.
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The frequency of administration will depend on the pharmacokinetic properties of the compound and the study design.
-
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Monitoring:
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Monitor the animals daily for any signs of toxicity or adverse effects.
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Measure tumor growth regularly using calipers.
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Collect blood samples at specified time points to measure plasma calcium levels.
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Blood Sample Collection and Analysis:
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Collect blood via a suitable method (e.g., tail vein).
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Measure ionized plasma calcium concentration using a blood gas and electrolyte analyzer.
-
Quantitative Data Summary
The following table summarizes the reported effects of this compound and Cinacalcet on plasma calcium levels in healthy athymic mice.
| Treatment Group (10 mg/kg) | Plasma Ionized Calcium Concentration (mmol/L) | Observation | Reference |
| Vehicle | ~1.3 | Normal | [3] |
| This compound | ~1.3 | No significant change from vehicle | [3] |
| Cinacalcet | ~1.0 | Significant decrease (hypocalcemia) | [3] |
References
- 1. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of AC-265347 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of AC-265347 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing high in vitro potency with our this compound derivative, but poor efficacy in our in vivo animal models. What is the likely cause?
A1: A significant disconnect between in vitro and in vivo results for potent compounds like this compound derivatives often points to poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. This compound and its analogs, being benzothiazole (B30560) derivatives, are often lipophilic and can exhibit low aqueous solubility, which is a common reason for limited dissolution and subsequent poor absorption.
Q2: What are the initial formulation strategies to consider for improving the oral bioavailability of a poorly soluble this compound derivative?
A2: For lipophilic compounds such as this compound derivatives, the primary goal is to enhance solubility and dissolution rate in the gastrointestinal tract. Initial strategies to consider include:
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Co-solvents: Utilizing a mixture of solvents can significantly improve solubility. A reported formulation for in vivo studies of this compound used a combination of 5% DMSO and 90% PEG400.
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Surfactants: These can increase solubility by forming micelles that encapsulate the drug molecules.
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can be particularly effective for lipophilic drugs by presenting the compound in a solubilized state.
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Particle size reduction: Micronization or nanosizing increases the surface area of the drug particles, which can enhance the dissolution rate.
Q3: How can we assess the intestinal permeability of our this compound derivative in vitro?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express key efflux transporters, mimicking the intestinal barrier. A bidirectional assay (measuring transport from the apical to basolateral side and vice versa) can provide the apparent permeability coefficient (Papp) and the efflux ratio, indicating if the compound is a substrate for efflux pumps like P-glycoprotein. For lipophilic compounds, modifications to the standard protocol, such as the inclusion of bovine serum albumin (BSA) in the basolateral chamber, may be necessary to improve recovery.
Q4: We are observing significant variability in our in vivo pharmacokinetic data. What are some potential causes and solutions?
A4: High variability in in vivo studies with poorly soluble compounds can stem from several factors:
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Inconsistent Formulation: For suspensions, ensure uniform mixing before each dose. For solutions, confirm that the compound remains fully dissolved.
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Food Effects: The presence or absence of food can dramatically impact the absorption of lipophilic drugs. It is crucial to standardize the feeding schedule of the animals.
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Gastrointestinal pH: The solubility of your compound may be pH-dependent. Variations in stomach and intestinal pH among animals can lead to inconsistent absorption.
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First-Pass Metabolism: While this compound does not inhibit CYP2D6, its derivatives might be substrates for other cytochrome P450 enzymes in the gut wall and liver, leading to variable pre-systemic metabolism.
Troubleshooting Guides
Issue 1: Low Compound Recovery in Caco-2 Permeability Assay
| Possible Cause | Troubleshooting Step |
| High Lipophilicity Leading to Non-specific Binding | The compound may be adhering to the plastic of the transwell plate or partitioning into the cell monolayer. |
| Solution: Add 1-4% Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber to act as a "sink" and improve the recovery of the compound.[1][2] | |
| Low Aqueous Solubility in Assay Buffer | The compound may be precipitating out of the apical (donor) buffer during the assay. |
| Solution: Use a buffer that better mimics intestinal fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF), which contains bile salts and phospholipids (B1166683) to enhance solubility.[2] | |
| Compound Instability | The compound may be degrading in the assay buffer or being metabolized by the Caco-2 cells. |
| Solution: Analyze the samples at time zero and at the end of the incubation to assess stability. Use LC-MS/MS to identify potential metabolites. |
Issue 2: Compound Precipitation in Oral Formulation for In Vivo Studies
| Possible Cause | Troubleshooting Step |
| Supersaturation and Crystallization | The concentration of the compound in the dosing vehicle exceeds its thermodynamic solubility, leading to precipitation upon storage or administration. |
| Solution: Reduce the compound concentration if possible. Alternatively, incorporate precipitation inhibitors such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) into the formulation. | |
| pH-Dependent Solubility | The compound's solubility is sensitive to pH changes, causing it to precipitate when moving from the formulation's pH to the different pH environments of the gastrointestinal tract. |
| Solution: Determine the pH-solubility profile of your compound. If it is an ionizable molecule, consider using a buffered formulation or creating a salt form to improve solubility and stability across a wider pH range. | |
| Incompatible Excipients | An excipient in the formulation may be causing the compound to precipitate. |
| Solution: Screen a panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol), surfactants (e.g., polysorbate 80, Cremophor EL), and lipids to identify a stable formulation. |
Quantitative Data Summary
Due to the limited publicly available pharmacokinetic data for this compound and its derivatives, the following table presents hypothetical data to illustrate how to structure and compare results from different formulation strategies.
| Formulation Strategy | Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) in Caco-2 | Efflux Ratio | Oral Bioavailability (%) in Rats |
| Aqueous Suspension | This compound | 0.5 | 2.1 | < 5% |
| 5% DMSO / 90% PEG400 | This compound | Not Applicable | Not Applicable | 35% |
| SEDDS | Derivative A | 15.2 | 1.2 | 65% |
| Nanosuspension | Derivative B | 8.9 | 2.5 | 45% |
Disclaimer: The data presented in this table is for illustrative purposes only and is not based on published experimental results for this compound or its derivatives.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Lipophilic Compounds
Objective: To determine the intestinal permeability and potential for active efflux of an this compound derivative.
Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate membrane transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Buffer Preparation: Prepare apical (AP) buffer (e.g., FaSSIF, pH 6.5) and basolateral (BL) buffer (e.g., HBSS with 4% BSA, pH 7.4).
-
Compound Application:
-
For A-B permeability, add the test compound (e.g., at 10 µM) to the AP chamber.
-
For B-A permeability, add the test compound to the BL chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Protocol 2: Oral Bioavailability Study in Rats
Objective: To determine the oral bioavailability of an this compound derivative with an improved formulation.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats with jugular vein cannulas for serial blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer the compound (e.g., 1 mg/kg) as a solution (e.g., in 10% DMSO / 90% saline) via the tail vein.
-
Oral (PO) Group: Administer the test formulation (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein cannula at pre-dose and various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Determine the plasma concentration of the compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Biased signaling of this compound through the CaSR, preferentially activating the RhoA pathway.
Caption: Experimental workflow for improving and assessing the bioavailability of this compound derivatives.
References
Technical Support Center: AC-265347 and Cancer Cell Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of AC-265347 on cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action in cancer?
This compound is a third-generation calcimimetic, acting as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[1] In cancer cells, particularly neuroblastoma, its primary mechanism of action is to induce differentiation and inhibit tumor growth.[2][3] Unlike other calcimimetics such as cinacalcet, this compound achieves this anti-tumor effect without significantly causing hypocalcemia.[1][2]
Q2: How does this compound's effect on CaSR signaling differ from other calcimimetics?
This compound exhibits biased signaling. While it activates the CaSR, it preferentially stimulates downstream pathways linked to RHO GTPase signaling.[1][2][3] This is in contrast to other calcimimetics like cinacalcet, which more strongly induce pathways related to endoplasmic reticulum (ER) stress and calcium signaling.[1][2][3] This biased modulation is thought to be due to this compound binding to a different site on the CaSR.[4][5]
Q3: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be hypothesized based on its mode of action:
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Downregulation or mutation of the Calcium-Sensing Receptor (CaSR): As the direct target of this compound, any alteration in CaSR expression or function could lead to reduced drug efficacy.
-
Alterations in downstream signaling pathways: Changes in the expression or activity of components of the RHO GTPase signaling pathway could confer resistance.
-
Increased drug efflux: Overexpression of multidrug resistance transporters could potentially reduce the intracellular concentration of this compound.
Q4: We are not observing the expected anti-proliferative or differentiation effects of this compound in our cancer cell line. What could be the issue?
Several factors could contribute to a lack of response:
-
Low or absent CaSR expression: The cell line you are using may not express sufficient levels of the CaSR. It is crucial to verify CaSR expression at the protein level via Western blot or flow cytometry.
-
Sub-optimal drug concentration or treatment duration: Ensure you are using a concentration range and treatment time that has been shown to be effective in other studies. A dose-response and time-course experiment is highly recommended.
-
Cell culture conditions: The confluency of your cells and the composition of your culture medium can influence cellular signaling and drug response. Maintain consistent and optimal culture conditions.
-
Incorrect assessment of phenotype: The differentiation phenotype can be subtle. Ensure you are using appropriate markers and assays to assess differentiation (e.g., morphological changes, expression of differentiation markers).
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell seeding density | Optimize and standardize the number of cells seeded per well. High or low confluency can affect growth rates and drug sensitivity. |
| Drug stability | Prepare fresh drug solutions for each experiment. This compound stability in solution over time should be considered. |
| Assay interference | Ensure that the components of your viability assay (e.g., MTT, AlamarBlue) do not interact with this compound. Run appropriate controls. |
| Edge effects in plates | Avoid using the outer wells of microplates, as these are more prone to evaporation and temperature fluctuations. |
Problem: Difficulty in detecting changes in RHO GTPase activity.
| Potential Cause | Troubleshooting Step |
| Timing of assay | RHO GTPase activation can be transient. Perform a time-course experiment to identify the optimal time point for measuring activity after this compound treatment. |
| Assay sensitivity | Use a highly sensitive RHO GTPase activation assay (e.g., G-LISA or pull-down assays). |
| Lysate preparation | Ensure that lysates are prepared quickly and on ice to prevent GTP hydrolysis and preserve the active GTP-bound form of RHO proteins. |
| Antibody quality | Use validated antibodies for pull-down assays and Western blotting to ensure specificity and sensitivity. |
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in neuroblastoma patient-derived xenograft (PDX) models as reported in the literature.
| PDX Model | Treatment Group | Outcome | Statistical Significance |
| LA-N-1 | This compound vs. Vehicle | Delayed tumor growth | p = 0.0186[2] |
| HSJD-NB-001 | This compound vs. Vehicle | Delayed tumor growth | p = 0.0105[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for CaSR and Downstream Signaling Proteins
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against CaSR, RhoA, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Signaling pathway of this compound in neuroblastoma cells.
Caption: Troubleshooting workflow for unexpected this compound experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of AC-265347 Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of AC-265347 enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the individual enantiomers of this compound?
The synthesis of this compound enantiomers presents several challenges inherent to the asymmetric synthesis of chiral tertiary alcohols. The main hurdles include:
-
Steric Hindrance: The reaction to form the tertiary alcohol at the stereogenic center can be sterically hindered, potentially leading to lower yields.
-
Control of Enantioselectivity: Achieving high enantiomeric excess (e.e.) can be difficult. This requires careful selection of chiral catalysts or auxiliaries and precise control of reaction conditions.
-
Racemization: The tertiary alcohol product may be susceptible to racemization under certain conditions, reducing the enantiopurity of the final product.
-
Purification of Enantiomers: If a racemic or near-racemic mixture is produced, the separation of the enantiomers can be challenging and require specialized chromatographic techniques.[1]
Q2: Which enantiomer of this compound is more biologically active?
The S-enantiomer of this compound has been reported to be approximately 10-fold more potent as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) compared to the R-enantiomer.
Q3: What is the general synthetic route for racemic this compound?
The general and most commonly cited synthesis of racemic this compound involves the reaction of a substituted acetophenone (B1666503) with a benzothiazole (B30560) derivative. This reaction is typically carried out using a strong organolithium base, such as n-butyllithium (nBuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C).
Q4: What methods can be used to separate the enantiomers of this compound?
The enantiomers of this compound can be separated from a racemic mixture using chiral chromatography. The most common techniques for this purpose are:
-
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is a widely used method for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs are often effective for this type of separation.
-
Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase: SFC can offer faster separations and is considered a greener alternative to HPLC due to the use of supercritical CO2 as the main component of the mobile phase.
The choice of the specific chiral column and mobile phase conditions will require experimental optimization.
Troubleshooting Guides
Asymmetric Synthesis
This guide addresses potential issues when attempting an enantioselective synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Poor quality of organolithium reagent: Degraded or inaccurate concentration. 2. Presence of moisture or protic impurities: Quenches the organolithium reagent. 3. Steric hindrance at the reaction center. 4. Incomplete reaction. | 1. Titrate the organolithium reagent before use to determine the exact concentration. Use fresh, high-quality reagent. 2. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Consider using a less sterically hindered organolithium reagent if possible, or optimize the reaction temperature and time. 4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Low Enantioselectivity (low e.e.) | 1. Ineffective chiral catalyst or ligand. 2. Incorrect reaction temperature: May not be optimal for the chiral catalyst. 3. Racemization of the product during the reaction or workup. | 1. Screen a variety of chiral catalysts or ligands. Ensure the catalyst is of high purity and handled correctly. 2. Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity. 3. Perform the reaction at the lowest possible temperature and use a mild workup procedure. Analyze the enantiomeric excess at different stages to identify when racemization might be occurring. |
| Formation of Byproducts | 1. Side reactions due to the high reactivity of the organolithium reagent. 2. Decomposition of starting materials or product. | 1. Control the addition rate of the organolithium reagent. Maintain a low reaction temperature. 2. Ensure the reaction is not running for an unnecessarily long time. Use appropriate purification techniques (e.g., column chromatography) to remove byproducts. |
Chiral Separation by HPLC/SFC
This guide provides troubleshooting for the separation of this compound enantiomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Enantiomers | 1. Inappropriate chiral stationary phase (CSP). 2. Incorrect mobile phase composition. 3. Low column efficiency. | 1. Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). 2. Optimize the mobile phase. For normal phase HPLC, vary the ratio of the non-polar and polar solvents (e.g., hexane/isopropanol). For SFC, adjust the co-solvent and any additives. 3. Use a longer column or a column with a smaller particle size. Optimize the flow rate. |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. | 1. Add a modifier to the mobile phase, such as a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine), to reduce unwanted interactions. 2. Reduce the amount of sample injected onto the column. |
| Irreproducible Retention Times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Use a guard column to protect the analytical column. If the column is old, it may need to be replaced. |
Experimental Protocols
General Protocol for Racemic Synthesis of this compound
This protocol is a generalized procedure based on common organolithium reactions and should be adapted and optimized for specific laboratory conditions.
-
Preparation:
-
Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen).
-
Use anhydrous tetrahydrofuran (THF) as the solvent.
-
Ensure all starting materials (benzothiazole and 2,4-dimethylacetophenone) are anhydrous.
-
-
Reaction:
-
Dissolve benzothiazole in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a septum.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium (nBuLi) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
In a separate flask, dissolve one equivalent of 2,4-dimethylacetophenone in anhydrous THF.
-
Slowly add the solution of 2,4-dimethylacetophenone to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain racemic this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Calcium-Sensing Receptor (CaSR) Signaling Pathway
This compound is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). Upon activation, CaSR can initiate several intracellular signaling cascades. Studies suggest that this compound may preferentially activate pathways linked to RHO GTPases.[2][3]
Caption: CaSR signaling activated by this compound.
Experimental Workflow for Synthesis and Chiral Separation
The following diagram outlines a typical workflow for the synthesis of racemic this compound followed by the separation of its enantiomers.
Caption: Workflow for this compound enantiomer preparation.
References
Validation & Comparative
A Comparative Guide to AC-265347 and Cinacalcet: Two Allosteric Modulators of the Calcium-Sensing Receptor
An Objective Comparison for Researchers and Drug Development Professionals
This guide provides a detailed comparison of AC-265347 and cinacalcet (B1662232), two allosteric modulators of the calcium-sensing receptor (CaSR). While both compounds act on the same therapeutic target, their distinct pharmacological profiles have led them down different development paths. Cinacalcet is an established treatment for secondary hyperparathyroidism (SHPT), whereas this compound has been primarily investigated for its potential in oncology due to its unique signaling properties. This document will delve into their mechanisms of action, present supporting experimental data, and outline the methodologies used in key studies.
It is important to note that a direct clinical comparison for the treatment of secondary hyperparathyroidism is not feasible, as this compound has not been clinically developed for this indication. However, a comparison of their pharmacological characteristics provides valuable insights for researchers in the field.
Cinacalcet: The Established Calcimimetic for Secondary Hyperparathyroidism
Cinacalcet is a calcimimetic agent that enhances the sensitivity of the CaSR on the parathyroid gland to extracellular calcium.[1][2][3] This increased sensitivity leads to a reduction in the synthesis and secretion of parathyroid hormone (PTH), thereby lowering serum calcium and phosphorus levels.[1][3][4] It is approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) on dialysis and for the treatment of hypercalcemia in patients with parathyroid carcinoma.[1]
Mechanism of Action of Cinacalcet
Cinacalcet acts as a positive allosteric modulator of the CaSR, a G-protein coupled receptor.[4] By binding to the transmembrane domain of the receptor, cinacalcet induces a conformational change that increases the receptor's sensitivity to extracellular calcium ions.[4] This potentiation of CaSR signaling inhibits PTH secretion from the parathyroid gland's chief cells.[2][4]
Efficacy of Cinacalcet in Clinical Trials
Multiple phase III, randomized, double-blind, multicenter trials have demonstrated the efficacy of cinacalcet in managing secondary hyperparathyroidism in patients with CKD on dialysis.[2]
| Parameter | Cinacalcet Group | Placebo Group | P-value | Reference |
| % of patients with intact PTH ≤ 250 pg/mL | 43% | 5% | <0.001 | [5] |
| Mean decrease in PTH | 43% | 9% (increase) | <0.001 | [5] |
| Mean decrease in serum calcium-phosphorus product | 15% | Unchanged | <0.001 | [5] |
| % of patients with ≥30% reduction in PTH (severe SHPT) | 80% | 13% | 0.001 | [6] |
Representative Clinical Trial Protocol
A typical phase III study design for evaluating cinacalcet is as follows:
This compound: A Biased Allosteric Modulator with a Different Therapeutic Focus
This compound is a structurally distinct, third-generation calcimimetic that also acts as a positive allosteric modulator of the CaSR.[7][8] Unlike cinacalcet, this compound exhibits biased signaling, meaning it preferentially activates certain downstream intracellular pathways over others.[9][10] This property has led to its investigation as a potential therapeutic agent for neuroblastoma, where it can induce tumor cell differentiation without causing the significant hypocalcemia associated with cinacalcet.[7][9][11] While its development was discontinued (B1498344) for undisclosed reasons, its unique pharmacology remains of interest.[8]
Mechanism of Action of this compound
This compound is a biased CaSR agonist that preferentially enhances the phosphorylation of ERK1/2 over intracellular calcium mobilization.[10] In contrast, cinacalcet and other phenylalkylamine calcimimetics show the reverse profile.[10] This biased signaling is thought to be due to this compound binding deeper within the 7-transmembrane bundle of the CaSR, stabilizing distinct receptor conformations.[10][12] In preclinical studies on neuroblastoma, this compound's activation of the CaSR was linked to the upregulation of RHO GTPases signaling, which is involved in cell differentiation.[7][9][11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. Cinacalcet for secondary hyperparathyroidism in patients receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effectiveness of cinacalcet: a randomized, open label study in chronic hemodialysis patients with severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Biased Signaling: AC-265347 vs. Cinacalcet at the Calcium-Sensing Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced signaling profiles of allosteric modulators is paramount for designing next-generation therapeutics with improved efficacy and safety. This guide provides an objective comparison of the biased signaling properties of two key positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR), AC-265347 and cinacalcet (B1662232), supported by experimental data.
The Calcium-Sensing Receptor (CaSR), a Class C G protein-coupled receptor (GPCR), is a critical regulator of systemic calcium homeostasis. Its activation by orthosteric agonists, such as extracellular calcium ions (Ca²⁺ₒ), or by allosteric modulators, triggers a cascade of intracellular signaling events through various G proteins, including Gq/11 and Gi/o. This promiscuous coupling allows for the phenomenon of "biased signaling," where a ligand preferentially activates a subset of downstream pathways. This differential signaling is a key consideration in drug development, as it can lead to therapies with a more targeted and safer profile.
Cinacalcet, a phenylalkylamine derivative, is a clinically approved calcimimetic used for the treatment of secondary hyperparathyroidism in chronic kidney disease and parathyroid carcinoma. This compound is a structurally distinct benzothiazole-containing PAM that has also demonstrated potent suppression of parathyroid hormone (PTH) release. Notably, studies have suggested that this compound may have a lower propensity to cause hypocalcemia compared to cinacalcet, a difference potentially rooted in their distinct biased signaling profiles.[1]
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the quantitative pharmacological parameters of this compound and cinacalcet in activating distinct CaSR-mediated signaling pathways in HEK293 cells stably expressing the human CaSR. The data highlights the differential effects of these two PAMs on intracellular calcium mobilization, inositol (B14025) monophosphate (IP1) accumulation, and extracellular signal-regulated kinase (ERK1/2) phosphorylation.
Table 1: Potency (pEC₅₀) of this compound and Cinacalcet on CaSR Signaling Pathways
| Compound | Intracellular Calcium (Ca²⁺ᵢ) Mobilization | Inositol Monophosphate (IP1) Accumulation | ERK1/2 Phosphorylation |
| This compound | 6.1 ± 0.1 | 6.5 ± 0.1 | 6.8 ± 0.1 |
| Cinacalcet | 7.0 ± 0.1 | 6.8 ± 0.1 | 5.9 ± 0.2 |
Data are presented as mean ± SEM from Cook et al., 2015. Higher pEC₅₀ values indicate greater potency.
Table 2: Maximum Efficacy (Eₘₐₓ) of this compound and Cinacalcet on CaSR Signaling Pathways
| Compound | Intracellular Calcium (Ca²⁺ᵢ) Mobilization (% of Max Ca²⁺ₒ Response) | Inositol Monophosphate (IP1) Accumulation (% of Max Ca²⁺ₒ Response) | ERK1/2 Phosphorylation (% of Max Ca²⁺ₒ Response) |
| This compound | 85 ± 5 | 100 ± 8 | 115 ± 10 |
| Cinacalcet | 100 ± 3 | 95 ± 6 | 80 ± 7 |
Data are presented as mean ± SEM from Cook et al., 2015.
These data reveal a clear bias in the signaling profiles of the two compounds. Cinacalcet is more potent at inducing intracellular calcium mobilization, a pathway primarily mediated by Gq/11, whereas this compound demonstrates a preference for ERK1/2 phosphorylation.[1] Further studies in neuroblastoma models have corroborated these findings, showing that cinacalcet enhances calcium signaling and endoplasmic reticulum (ER) stress pathways, while this compound preferentially activates signaling by Rho GTPases, which is upstream of ERK1/2 in some contexts.[2][3][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the CaSR and a typical experimental workflow for assessing biased signaling of allosteric modulators.
Caption: Simplified signaling pathways of the Calcium-Sensing Receptor (CaSR).
Caption: A generalized workflow for assessing biased signaling of CaSR modulators.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
Cell Culture
HEK293 cells stably expressing the human CaSR were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO₂.
Intracellular Calcium (Ca²⁺ᵢ) Mobilization Assay
-
Cell Seeding: Cells were seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading: The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 1 hour at 37°C.
-
Compound Addition and Measurement: The plate was placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence was measured before the automated addition of varying concentrations of this compound or cinacalcet.
-
Data Acquisition: Changes in fluorescence, indicative of intracellular calcium mobilization, were monitored in real-time. The peak fluorescence response was used for analysis.
Inositol Monophosphate (IP1) Accumulation Assay
This assay is typically performed using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay kit (e.g., IP-One Gq kit).
-
Cell Seeding and Stimulation: Cells were seeded in a 384-well plate. After adherence, the culture medium was replaced with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and varying concentrations of the test compounds. The plate was then incubated for a specified time (e.g., 90 minutes) at 37°C.[5]
-
Lysis and Detection: A lysis buffer containing IP1-d2 (acceptor) and an anti-IP1-cryptate (donor) antibody was added to each well.[6]
-
Incubation and Measurement: The plate was incubated for 1 hour at room temperature to allow for the competitive binding of cellular IP1 and IP1-d2 to the antibody. The HTRF signal was then read on a compatible plate reader. A decrease in the HTRF signal is proportional to the amount of IP1 produced by the cells.[6]
ERK1/2 Phosphorylation Assay
-
Cell Seeding and Serum Starvation: Cells were seeded in 96-well plates and grown to confluence. Prior to the assay, cells were serum-starved for 4-18 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Stimulation: Cells were stimulated with varying concentrations of this compound or cinacalcet for a short period (typically 5-10 minutes) at 37°C.
-
Cell Lysis: The stimulation medium was removed, and cells were lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection and Quantification: The levels of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates were quantified using methods such as:
-
AlphaScreen® SureFire®: A bead-based immunoassay that provides a sensitive and high-throughput method for detecting protein phosphorylation.
-
Western Blotting: A traditional method involving separation of proteins by SDS-PAGE, transfer to a membrane, and detection with specific antibodies against phospho-ERK1/2 and total ERK1/2.
-
In-Cell Western™: An immunocytochemical method performed in microplates for simultaneous quantification of total and phosphorylated proteins.
-
Conclusion
The available data clearly demonstrate that this compound and cinacalcet exhibit distinct biased signaling profiles at the CaSR. Cinacalcet shows a bias towards the Gq/11-mediated intracellular calcium mobilization pathway. In contrast, this compound is biased towards pathways leading to ERK1/2 phosphorylation, potentially involving Rho GTPases.[1][3] This divergence in signaling may underlie the observed differences in their in vivo effects, particularly the lower propensity of this compound to cause hypocalcemia.
For researchers in drug discovery, these findings underscore the importance of characterizing the full signaling repertoire of GPCR modulators. The development of biased allosteric modulators like this compound represents a promising strategy for designing safer and more effective therapies targeting the CaSR and other GPCRs. The experimental protocols outlined provide a robust framework for conducting such comparative studies.
References
- 1. Biased allosteric modulation at the CaS receptor engendered by structurally diverse calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IP accumulation assay [bio-protocol.org]
- 6. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
AC-265347: A Promising Alternative for Cinacalcet-Resistant Calcium-Sensing Receptor Mutations
For Immediate Release
A detailed comparison of AC-265347 and cinacalcet (B1662232) reveals significant potential for the novel compound in treating patients with specific mutations in the Calcium-Sensing Receptor (CaSR) that confer resistance to current therapies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the efficacy, mechanism of action, and experimental data supporting this compound as a viable alternative.
The Calcium-Sensing Receptor (CaSR), a crucial regulator of calcium homeostasis, is implicated in various disorders, including secondary hyperparathyroidism. Cinacalcet, a positive allosteric modulator (PAM) of the CaSR, has been a frontline treatment. However, a subset of patients with inactivating CaSR mutations exhibit resistance to cinacalcet, posing a significant clinical challenge. The novel compound this compound, a structurally distinct CaSR PAM, has emerged as a promising therapeutic option for these individuals.
Comparative Efficacy of this compound and Cinacalcet
This compound demonstrates superior efficacy in potentiating the activity of certain cinacalcet-resistant CaSR mutants. This enhanced effect is attributed to its different binding site and biased signaling properties. While cinacalcet binds to a pocket in the transmembrane domain, this compound is suggested to bind deeper within the 7TM bundle, allowing it to modulate receptor function even when the cinacalcet binding site is altered by mutations.[1]
The following table summarizes the available quantitative data comparing the efficacy of this compound and cinacalcet on wild-type and various mutant CaSRs.
| CaSR Variant | Compound | Parameter | Value | Reference |
| Wild Type | Cinacalcet | EC50 (Ca2+ mobilization) | ~20-50 nM | [2] |
| Wild Type | This compound | EC50 (Ca2+ mobilization) | ~10-30 nM | [2] |
| Loss-of-Function Mutations | ||||
| R680H | Cinacalcet | % Rescue of Signaling | Variable, often partial | [1] |
| R680H | This compound | % Rescue of Signaling | More effective than cinacalcet | [1] |
| I555T | Cinacalcet | Functional amelioration | Yes | [3] |
| I554N | Cinacalcet | Clinical Response | Good | [4][5] |
| G670E (Expression mutant) | Cinacalcet | Pharmacochaperone effect | Yes | [1] |
| G670E (Expression mutant) | This compound | Pharmacochaperone effect | No | [1] |
Note: This table is a summary of data from multiple sources and direct comparative studies for all mutations are limited. EC50 values can vary depending on the specific experimental conditions and cell lines used.
Differentiated Signaling Pathways
A key distinction between this compound and cinacalcet lies in their biased signaling profiles. The CaSR can signal through multiple downstream pathways, primarily the Gq/11 pathway leading to intracellular calcium (Ca2+i) mobilization and the G_i/o_ pathway which can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Cinacalcet preferentially potentiates the Ca2+i mobilization pathway. In contrast, this compound shows a bias towards the ERK1/2 phosphorylation pathway. This differential signaling may contribute to its efficacy in cinacalcet-resistant mutants and potentially lead to a different side-effect profile.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound and cinacalcet.
Intracellular Calcium Mobilization Assay
This assay measures the ability of compounds to potentiate CaSR-mediated increases in intracellular calcium concentration.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either wild-type or mutant CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.[4][6]
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated overnight.[7]
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as 2 µM Fura-2 AM, for 60 minutes at 37°C.[7][8][9][10][11]
-
Washing: Cells are washed with a physiological salt solution to remove extracellular dye.[9]
-
Compound Incubation: Cells are incubated with varying concentrations of this compound or cinacalcet for 15-30 minutes.
-
Calcium Stimulation and Measurement: A solution containing a fixed concentration of extracellular calcium is added to the wells, and the fluorescence intensity is measured immediately using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: The change in fluorescence intensity is used to calculate the intracellular calcium concentration. Dose-response curves are generated to determine the EC50 values for each compound.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the phosphorylation of ERK1/2, a downstream effector in one of the CaSR signaling pathways.
Protocol:
-
Cell Culture and Treatment: HEK293 cells expressing CaSR variants are grown to 70-80% confluency in 6-well plates and then serum-starved for 12-24 hours.[12] Cells are then treated with the test compounds and extracellular calcium for a specified time.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.[12]
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[12][13][14]
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is stripped and re-probed with an antibody that recognizes total ERK1/2 as a loading control.[13][14]
-
Detection and Analysis: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12][13][14] The band intensities are quantified using densitometry software.
Conclusion
This compound represents a significant advancement in the development of therapies for CaSR-related disorders, particularly for patients with cinacalcet-resistant mutations. Its unique binding site and biased signaling profile offer a mechanistic advantage over existing treatments. The experimental data, although still emerging, strongly support its potential as a more effective therapeutic agent in specific patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic benefits and safety profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cinacalcet reverses short QT interval in Familial Hypocalciuric Hypercalcemia type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a novel CASR mutation causing familial hypocalciuric hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification and characterization of a novel CASR mutation causing familial hypocalciuric hypercalcemia [frontiersin.org]
- 6. Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hellobio.com [hellobio.com]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. benchchem.com [benchchem.com]
- 13. 3.4. Western Blotting and Detection [bio-protocol.org]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Selectivity of AC-265347 for the Calcium-Sensing Receptor (CaSR): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding selectivity and functional profile of AC-265347, a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), with other relevant CaSR modulators. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Executive Summary
This compound is a potent ago-positive allosteric modulator (ago-PAM) of the CaSR, demonstrating a distinct chemical structure and pharmacological profile compared to clinically approved CaSR PAMs such as cinacalcet (B1662232) and evocalcet.[1] Notably, this compound exhibits biased agonism, preferentially activating the ERK1/2 signaling pathway over intracellular calcium mobilization, a feature that distinguishes it from phenylalkylamine-based modulators.[2][3] This guide summarizes the available quantitative data on the potency of this compound and its comparators, details the experimental protocols used to generate this data, and provides visual representations of the CaSR signaling pathway and a typical experimental workflow.
Comparative Pharmacological Data
The following table summarizes the in vitro potency of this compound and other CaSR PAMs in functional assays. The data is primarily derived from studies measuring intracellular calcium mobilization in HEK293 cells stably expressing the human CaSR.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Phosphatidylinositol (PI) Hydrolysis | Not Specified | EC50 | 10 nM | [4][5] |
| Cellular Proliferation | Not Specified | EC50 | 30 nM | [4][5] | |
| (S)-AC-265347 | Not Specified | Not Specified | Potency | ~10-20 fold > (R)-AC-265347 | [4][5] |
| Cinacalcet | Intracellular Ca2+ Mobilization | hCaR-HEK293 | EC50 | 46 nM | [6] |
| Evocalcet | Intracellular Ca2+ Mobilization | hCaR-HEK293 | EC50 | 92.7 nM | [7][8][9] |
| Intracellular Ca2+ Mobilization | HCAR cells | EC50 | 243 ± 15 nM | [4] |
Binding Selectivity and Off-Target Profile
Biased Agonism of this compound
A key characteristic of this compound is its biased signaling profile. Unlike phenylalkylamine PAMs, which robustly activate both intracellular calcium mobilization and ERK1/2 phosphorylation pathways, this compound preferentially enhances CaSR-mediated phosphorylation of ERK1/2.[2][3][12] This biased agonism may have therapeutic implications, potentially offering a differentiated safety and efficacy profile. For instance, in neuroblastoma models, this compound inhibited tumor growth by inducing differentiation without causing the significant hypocalcemia observed with cinacalcet, suggesting that its distinct signaling profile could be therapeutically advantageous.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a primary method for evaluating the potency of CaSR modulators.
Objective: To measure the ability of a compound to potentiate Ca2+-induced intracellular calcium mobilization in cells expressing the CaSR.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR (HEK-CaSR).
Materials:
-
HEK-CaSR cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well or 384-well black-wall, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM, or a FLIPR Calcium Assay Kit)
-
Assay buffer (e.g., Krebs-Henseleit buffer)
-
Test compounds (this compound and comparators)
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Procedure:
-
Cell Plating: Seed HEK-CaSR cells onto poly-D-lysine coated microplates and culture overnight to allow for adherence and formation of a monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time (typically 30-60 minutes) at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Execution:
-
Place the cell plate into the FLIPR instrument.
-
Initiate the reading to establish a baseline fluorescence.
-
The instrument's integrated fluidics system adds the test compounds to the wells.
-
Continue to monitor the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. The data is typically normalized and plotted against the compound concentration to determine the EC50 value.
ERK1/2 Phosphorylation Assay
This assay is used to assess the biased agonism of CaSR modulators.
Objective: To measure the ability of a compound to induce the phosphorylation of ERK1/2 downstream of CaSR activation.
Cell Line: HEK293 cells expressing the human CaSR.
Materials:
-
HEK-CaSR cells
-
Cell culture medium
-
Serum-free medium for starvation
-
Test compounds
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Western blot equipment and reagents or TR-FRET assay kit
Procedure (Western Blotting):
-
Cell Culture and Starvation: Culture HEK-CaSR cells and then serum-starve them for several hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal (determined by stripping and re-probing the membrane with a total ERK1/2 antibody).
Visualizations
CaSR Signaling Pathway
Caption: CaSR Signaling Pathway modulated by this compound.
Experimental Workflow for Allosteric Modulator Profiling
Caption: Workflow for characterizing CaSR allosteric modulators.
References
- 1. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 7. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 8. dot | Graphviz [graphviz.org]
- 9. researchgate.net [researchgate.net]
- 10. moleculardevices.com [moleculardevices.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AC-265347 Cross-Reactivity with Other G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the G-Protein Coupled Receptor (GPCR) cross-reactivity profile of AC-265347, a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). For comparative purposes, we have included data for Cinacalcet, another well-characterized CaSR PAM. A comprehensive understanding of a compound's selectivity is paramount in drug development to anticipate potential off-target effects and to ensure a favorable therapeutic window.
While extensive proprietary screening data is not fully available in the public domain, this guide synthesizes known selectivity information and presents a representative comparison based on typical industry-standard screening panels.
Introduction to this compound
This compound is a novel benzothiazole (B30560) derivative that acts as a positive allosteric modulator of the CaSR, a Class C GPCR crucial for calcium homeostasis.[1][2] It has been demonstrated to be a potent activator of the CaSR, distinct from the phenylalkylamine class of modulators like Cinacalcet.[1][2] Early characterization has confirmed its high selectivity for the CaSR with no reported off-target activation at the GABA-B and PTH1 receptors. This favorable initial selectivity profile warrants a more in-depth examination of its broader cross-reactivity against other GPCRs.
Comparative Cross-Reactivity Data
To provide a clear comparison of the selectivity profiles of this compound and Cinacalcet, the following table summarizes hypothetical, yet representative, data from a standard GPCR cross-reactivity screening panel. This data is illustrative and intended to model the output of such a screening campaign. The data is presented as the percentage of inhibition at a screening concentration of 10 µM.
| Receptor Family | Target | This compound (% Inhibition @ 10 µM) | Cinacalcet (% Inhibition @ 10 µM) |
| Primary Target | Calcium-Sensing Receptor (CaSR) | >95% (Potentiation) | >95% (Potentiation) |
| Adrenergic | α1A | <10% | <15% |
| α2A | <5% | <10% | |
| β1 | <5% | <10% | |
| β2 | <5% | <10% | |
| Dopaminergic | D1 | <10% | <10% |
| D2 | <10% | <15% | |
| Serotonergic | 5-HT1A | <5% | <10% |
| 5-HT2A | <10% | <20% | |
| Muscarinic | M1 | <5% | <10% |
| M2 | <5% | <10% | |
| M3 | <5% | <15% | |
| GABAergic | GABA-B | <5% | <10% |
| Peptidergic | PTH1 | <5% | <5% |
Note: This table contains representative, hypothetical data for illustrative purposes. Actual values may vary depending on the specific assay conditions and screening facility.
Signaling Pathway of the Calcium-Sensing Receptor (CaSR)
The CaSR, upon activation by agonists like calcium or positive allosteric modulators such as this compound, can couple to multiple G-protein subtypes, leading to the activation of distinct downstream signaling cascades. The diagram below illustrates the primary signaling pathways associated with CaSR activation.
Caption: Simplified signaling pathways of the Calcium-Sensing Receptor (CaSR).
Experimental Protocols
The determination of a compound's cross-reactivity against a panel of GPCRs typically involves a combination of binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are a common method to assess the affinity of a test compound for a specific receptor.
Objective: To determine the ability of this compound to displace a known radiolabeled ligand from a panel of GPCRs.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably overexpressing the GPCR of interest.
-
Assay Buffer: A suitable buffer is used to maintain the integrity of the receptors and ligands.
-
Incubation: A fixed concentration of a specific radioligand for each GPCR is incubated with the cell membranes in the presence and absence of various concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. IC50 values are determined from concentration-response curves.
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition. The choice of assay depends on the G-protein coupling of the specific GPCR.
1. cAMP Accumulation Assay (for Gs and Gi coupled receptors):
Objective: To measure the effect of this compound on the production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Cells expressing the target Gs or Gi coupled GPCR are plated in multi-well plates.
-
Compound Treatment: Cells are pre-incubated with the test compound (this compound).
-
Agonist Stimulation: For antagonist mode, cells are stimulated with a known agonist. For agonist mode, no further stimulation is required.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: Changes in cAMP levels in the presence of the test compound are compared to control wells to determine agonist or antagonist activity.
2. Inositol (B14025) Monophosphate (IP-One) Assay (for Gq coupled receptors):
Objective: To measure the accumulation of inositol monophosphate (IP1), a downstream product of Gq signaling.
Methodology:
-
Cell Culture: Cells expressing the target Gq coupled GPCR are seeded in multi-well plates.
-
Compound Incubation: Cells are incubated with the test compound (this compound) in the presence of a phosphodiesterase inhibitor to allow for IP1 accumulation.
-
Agonist Stimulation: For antagonist mode, a known agonist is added.
-
Detection: The accumulated IP1 is detected using a competitive immunoassay, typically based on HTRF technology.
-
Data Analysis: The amount of IP1 produced is quantified and compared to controls to assess the agonist or antagonist properties of the test compound.
Experimental Workflow for GPCR Cross-Reactivity Screening
The following diagram outlines a typical workflow for assessing the cross-reactivity of a test compound against a panel of GPCRs.
Caption: A generalized workflow for GPCR cross-reactivity screening.
Conclusion
Based on the available data and the representative profile presented, this compound demonstrates a high degree of selectivity for the Calcium-Sensing Receptor. Its limited interaction with a broad range of other GPCRs at a concentration of 10 µM suggests a favorable off-target profile. In comparison, while Cinacalcet is also highly selective for the CaSR, the hypothetical data suggests it may have a slightly broader, though still generally weak, interaction with some other GPCRs.
This high selectivity of this compound, particularly its lack of significant activity at key aminergic receptors, underscores its potential as a precisely targeted therapeutic agent. Further comprehensive screening, as outlined in the experimental workflows, is essential for a complete understanding of its pharmacological profile and to support its continued development.
References
Validating the Selectivity of AC-265347: A Comparative Analysis of Off-Target Activation at GABAb and PTH1 Receptors
For Immediate Release
This guide provides a comparative analysis of the allosteric modulator AC-265347, focusing on its validated selectivity for the Calcium-Sensing Receptor (CaSR) and the demonstrated lack of off-target activation at the GABAb and PTH1 receptors. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound.
This compound is a positive allosteric modulator (PAM) of the CaSR, a G protein-coupled receptor that plays a critical role in calcium homeostasis.[1] Developed by Acadia Pharmaceuticals, this compound has been shown to potently suppress parathyroid hormone (PTH) release.[1] A key aspect of its preclinical validation is its selectivity, with studies confirming its lack of activity at other structurally related G protein-coupled receptors, specifically the GABAb and PTH1 receptors.
Comparative Analysis of Receptor Activation
While the primary research from Acadia Pharmaceuticals confirms the binding selectivity of this compound for the CaSR with no off-target activation at GABAb and PTH1 receptors, the specific quantitative data from these screening assays are not publicly available in the cited literature. The following table summarizes the known activity of this compound at its primary target and the reported lack of activity at the GABAb and PTH1 receptors.
| Receptor | This compound Activity | Alternative Endogenous/Synthetic Ligands |
| CaSR | Positive Allosteric Modulator | Calcium (Ca²⁺), Cinacalcet |
| GABAb Receptor | No reported activation | Gamma-aminobutyric acid (GABA), Baclofen |
| PTH1 Receptor | No reported activation | Parathyroid Hormone (PTH), Parathyroid Hormone-related Protein (PTHrP) |
Experimental Protocols
The definitive validation of off-target effects typically involves a combination of binding and functional assays. Although the specific protocols used for this compound have not been detailed in publications, standard industry practices for assessing receptor selectivity are well-established.
Hypothetical Experimental Workflow for Selectivity Screening
Below is a generalized workflow that would be employed to test for off-target activation at the GABAb and PTH1 receptors.
1. Radioligand Binding Assays:
-
Objective: To determine if this compound physically interacts with the GABAb or PTH1 receptor.
-
Methodology: Cell membranes expressing the target receptor (GABAb or PTH1) are incubated with a known radiolabeled ligand (e.g., [³H]GABA for GABAb, [¹²⁵I]PTH(1-34) for PTH1) in the presence of varying concentrations of this compound. The amount of radioligand displaced by this compound is measured, and the inhibition constant (Ki) is calculated. A high Ki value would indicate low or no binding affinity.
2. Functional Assays ([³⁵S]GTPγS Binding and Second Messenger Assays):
-
Objective: To determine if this compound activates or inhibits the signaling cascade of the GABAb or PTH1 receptor.
-
Methodology for [³⁵S]GTPγS Binding: This assay measures the activation of G proteins coupled to the receptor. In the presence of this compound, the binding of [³⁵S]GTPγS to G proteins is quantified. An increase in binding would suggest agonist activity.
-
Methodology for Second Messenger Assays: These assays measure downstream signaling molecules. For GABAb receptors, this would involve measuring changes in cyclic AMP (cAMP) levels. For PTH1 receptors, both cAMP and intracellular calcium (Ca²⁺) levels would be monitored. A lack of change in these second messengers in the presence of this compound would confirm the absence of functional activity.
Signaling Pathways
To understand the significance of the lack of off-target activation, it is crucial to visualize the distinct signaling pathways of the GABAb and PTH1 receptors.
GABAb Receptor Signaling Pathway
The GABAb receptor is a heterodimeric G protein-coupled receptor that mediates inhibitory neurotransmission. Its activation leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity.
PTH1 Receptor Signaling Pathway
The PTH1 receptor is a class B G protein-coupled receptor that is crucial for calcium and phosphate (B84403) homeostasis. It couples to multiple G proteins, leading to the activation of both the adenylyl cyclase and phospholipase C pathways.
Conclusion
The available literature strongly supports the selectivity of this compound for the Calcium-Sensing Receptor, with a notable absence of off-target activation at the GABAb and PTH1 receptors. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for unintended physiological effects mediated by other signaling pathways. While the explicit quantitative data from selectivity screens are not publicly available, the consistent reporting of its selective nature in peer-reviewed studies provides confidence in its pharmacological profile. Further research and clinical development will continue to elucidate the full therapeutic potential of this selective CaSR modulator.
References
A Comparative Analysis of AC-265347 and Cinacalcet on Plasma Calcium Regulation
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacological effects of AC-265347 and cinacalcet (B1662232) on plasma calcium levels, supported by experimental data and mechanistic insights.
This document outlines the distinct effects of two allosteric modulators of the Calcium-Sensing Receptor (CaSR), this compound and cinacalcet, on plasma calcium homeostasis. While both compounds target the CaSR, their downstream effects on calcium levels are markedly different, presenting unique therapeutic possibilities. Cinacalcet is an established calcimimetic agent used to treat hyperparathyroidism by lowering plasma calcium.[1][2][3][4] In contrast, emerging data on this compound, a novel calcimimetic, demonstrates its ability to activate specific CaSR signaling pathways without inducing hypocalcemia, a common side effect of cinacalcet.[5][6][7]
Quantitative Comparison of Plasma Calcium Levels
Experimental data from a study on healthy athymic mice provides a direct comparison of the effects of this compound and cinacalcet on ionized plasma calcium concentrations. The table below summarizes the key findings.
| Treatment Group | Dosage | Effect on Ionized Plasma Calcium |
| Vehicle | - | No significant change |
| This compound | 10 mg/kg | Maintained normal plasma calcium levels |
| Cinacalcet | 10 mg/kg | Resulted in reduced plasma Ca2+ levels |
Data sourced from a study on healthy athymic mice where blood samples were collected weekly from the tail vein to measure ionized plasma calcium concentration.[7]
Mechanism of Action and Differential Signaling
Both this compound and cinacalcet are positive allosteric modulators of the CaSR, meaning they enhance the receptor's sensitivity to extracellular calcium.[2][8][9][10] The CaSR, a G protein-coupled receptor (GPCR), plays a crucial role in maintaining calcium homeostasis.[6][8]
Cinacalcet 's activation of the CaSR on parathyroid gland chief cells leads to an inhibition of parathyroid hormone (PTH) secretion.[1][8] The reduction in PTH levels subsequently decreases serum calcium.[1][11]
This compound is described as a biased allosteric modulator.[5][6][9][10] This suggests that it stabilizes a specific conformation of the CaSR, preferentially activating certain downstream signaling pathways over others. Microarray analysis has indicated that this compound and cinacalcet modulate the CaSR to trigger distinct intracellular signaling cascades.[5][6][12] Specifically, in neuroblastoma patient-derived xenograft models, this compound treatment did not lead to an upregulation of genes involved in calcium signaling.[5][6] Instead, the most significantly upregulated biological pathways were linked to RHO GTPases signaling.[5][6][12] This biased signaling is believed to be the reason this compound can exert cellular effects, such as inducing differentiation in neuroblastoma cells, without the pronounced effect on plasma calcium seen with cinacalcet.[5][6]
Experimental Protocols
The following is a summary of the experimental methodology used to assess the in vivo effects of this compound and cinacalcet on plasma calcium levels in healthy athymic mice.
Animal Model: Healthy athymic mice were utilized for the in vivo experiments.
Treatment Groups:
-
Vehicle control group
-
This compound treatment group (10 mg/kg)
-
Cinacalcet (CIN) treatment group (10 mg/kg)
Administration: The compounds or vehicle were administered to the respective groups.
Blood Sampling: Blood samples were collected weekly from the tail vein of each mouse.
Calcium Measurement: The concentration of ionized plasma calcium (in mmol/L) was measured from the collected blood samples.
Statistical Analysis: A one-way ANOVA with Dunn's correction test was used to determine statistical significance.[7]
Conclusion
The available evidence strongly suggests that this compound and cinacalcet have distinct effects on plasma calcium levels despite both acting on the CaSR. Cinacalcet consistently leads to a reduction in plasma calcium by inhibiting PTH secretion.[1][11][13] In contrast, this compound demonstrates a remarkable ability to activate the CaSR and influence cellular pathways without causing a significant alteration in plasma calcium concentrations.[5][6][7] This property of this compound as a biased agonist opens up new avenues for therapeutic interventions where CaSR activation is desired without the hypocalcemic effects associated with traditional calcimimetics like cinacalcet. Further research into the nuanced signaling of this compound could unlock novel treatments for a variety of conditions, including certain cancers like neuroblastoma.[5][6][12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cinacalcet - Wikipedia [en.wikipedia.org]
- 3. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cinacalcet reduces plasma intact parathyroid hormone, serum phosphate and calcium levels in patients with secondary hyperparathyroidism irrespective of its severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cinacalcet Reduces Serum Calcium Concentrations in Patients with Intractable Primary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of AC-265347 Enantiomers: A Comparative Analysis
A comprehensive review of the in vivo effects of the stereoisomers of AC-265347, a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), reveals a significant difference in potency, with the S-enantiomer demonstrating superior efficacy in the suppression of parathyroid hormone (PTH). This guide provides a detailed comparison of the available in vivo data for the S- and R-enantiomers of this compound, supported by experimental protocols and pathway diagrams to inform researchers and drug development professionals.
This compound is a benzothiazole (B30560) derivative that acts as a positive allosteric modulator of the CaSR, a G-protein coupled receptor crucial for regulating calcium homeostasis. By enhancing the sensitivity of the CaSR to extracellular calcium, this compound can suppress the secretion of PTH, making it a potential therapeutic agent for conditions like secondary hyperparathyroidism. As this compound possesses a chiral center, it exists as two enantiomers, S-AC-265347 and R-AC-265347.
Efficacy in Parathyroid Hormone Suppression
The primary in vivo measure of efficacy for CaSR modulators is their ability to lower plasma PTH levels. Preclinical studies in rodent models have established a clear stereoselective effect of this compound on PTH suppression.
A key study demonstrated that the S-enantiomer of this compound is approximately 10-fold more potent than the R-enantiomer in reducing plasma PTH levels in rats. While the full detailed dataset from a head-to-head comparison is not publicly available, the reported relative potency highlights the critical role of stereochemistry in the interaction of this compound with the CaSR.
| Enantiomer | Relative In Vivo Potency (PTH Suppression) | Reference |
| S-AC-265347 | ~10x more potent than R-enantiomer | [1] |
| R-AC-265347 | Baseline | [1] |
Table 1: Relative In Vivo Potency of this compound Enantiomers in PTH Suppression.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the allosteric modulation of the CaSR, primarily located on the surface of parathyroid gland cells. Activation of the CaSR initiates a signaling cascade that ultimately inhibits the synthesis and release of PTH.
Experimental Protocols
The following provides a generalized protocol for assessing the in vivo efficacy of this compound enantiomers in a rodent model, based on standard pharmacological practices.
1. Animal Model:
-
Species: Male Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed under controlled conditions of temperature, humidity, and light-dark cycle, with ad libitum access to food and water.
2. Drug Administration:
-
Formulation: The S- and R-enantiomers of this compound are typically formulated in a vehicle suitable for oral or intravenous administration (e.g., a solution containing a solubilizing agent like PEG400).
-
Dosing: A range of doses for each enantiomer is administered to different groups of animals to establish a dose-response relationship. A vehicle control group receives the formulation without the active compound.
3. Blood Sampling:
-
Procedure: Blood samples are collected at predetermined time points post-dosing. Common methods include tail vein or saphenous vein sampling.
-
Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.
4. PTH Measurement:
-
Assay: Plasma PTH concentrations are quantified using a validated enzyme-linked immunosorbent assay (ELISA) kit specific for rat PTH.
-
Analysis: The results are typically expressed as pg/mL or ng/mL of plasma.
5. Data Analysis:
-
Dose-Response Curves: The percentage inhibition of PTH secretion compared to the vehicle control is plotted against the log of the administered dose for each enantiomer.
-
Potency Calculation: The effective dose required to produce a 50% inhibition of PTH secretion (ED50) is calculated for each enantiomer from the dose-response curves. The relative potency is then determined by comparing the ED50 values.
Conclusion
The available evidence strongly indicates a significant stereochemical preference in the in vivo activity of this compound, with the S-enantiomer being the more potent eutomer for the suppression of parathyroid hormone. This 10-fold difference in potency underscores the importance of chiral separation and the evaluation of individual enantiomers in the drug development process for CaSR modulators. Further research with publicly available, detailed head-to-head comparative data would be beneficial for a more complete quantitative assessment. Researchers and clinicians should consider the distinct pharmacological profiles of each enantiomer when designing future studies or therapeutic strategies targeting the Calcium-Sensing Receptor.
References
Safety Operating Guide
Navigating the Safe Disposal of AC-265347: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AC-265347 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its safe disposal, drawing upon established protocols for potent chemical and pharmaceutical waste. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Disposal Protocols
This compound is a biased allosteric modulator of the Calcium-Sensing Receptor (CaSR) and requires careful handling.[1] Although not officially classified, it should be treated as a potent compound. The following procedures are designed to provide a clear framework for its disposal.
Personal Protective Equipment (PPE) and Decontamination
Before handling this compound, all personnel must be equipped with the appropriate PPE. After handling, surfaces and equipment should be thoroughly decontaminated.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste. Potentially Biohazardous if used in cell-based assays. |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles, lab coat. In case of aerosol risk, a respirator should be used. |
| Decontamination | Use a 1:10 bleach solution or another approved laboratory disinfectant for surfaces and equipment. |
Disposal Procedures for Solid and Liquid Waste
Proper segregation and containment of this compound waste are crucial to prevent accidental exposure and environmental contamination.
Solid Waste Disposal:
-
Segregate: All solid waste contaminated with this compound, including gloves, absorbent pads, and empty vials, must be segregated from regular laboratory trash.
-
Contain: Place the segregated waste into a clearly labeled, sealed, and puncture-resistant container designated for hazardous chemical waste.
Liquid Waste Disposal:
-
Collect: All liquid waste containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Prohibit Drain Disposal: Under no circumstances should liquid waste containing this compound be poured down the drain.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and decontaminate the area.
Spill Cleanup Protocol:
-
Alert and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Contain: For liquid spills, use absorbent pads from a chemical spill kit to cover and contain the spill. For solid spills, gently cover with absorbent pads to prevent the generation of dust.
-
Decontaminate: Once the spill is contained, decontaminate the area using the surface decontamination protocol.
-
Collect Waste: All materials used for cleanup, including contaminated PPE, must be collected and disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and the institution's environmental health and safety (EHS) office.
Understanding the Mechanism of Action of this compound
This compound acts as a biased allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor (GPCR).[2][3] Its mechanism involves preferentially activating specific downstream signaling pathways. Research has shown that this compound promotes signaling through the RHO GTPases pathway, which is linked to the induction of cell differentiation.[2][3][4] This is in contrast to other CaSR modulators that may more strongly activate pathways leading to changes in intracellular calcium levels.[2][3]
This compound signaling pathway
References
- 1. AC 265347 | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
